N10-Monodesmethyl Rizatriptan-d3
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]-N-(trideuteriomethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5/c1-15-5-4-12-7-17-14-3-2-11(6-13(12)14)8-19-10-16-9-18-19/h2-3,6-7,9-10,15,17H,4-5,8H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVLSIBBGWEXCH-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N10-Monodesmethyl Rizatriptan-d3: A Technical Guide for Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N10-Monodesmethyl Rizatriptan-d3 is the deuterium-labeled form of N10-Monodesmethyl Rizatriptan, a primary active metabolite of the anti-migraine drug Rizatriptan. As a stable isotope-labeled internal standard, it is a critical tool in bioanalytical method development and validation, particularly for pharmacokinetic and metabolic studies of Rizatriptan. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays ensures high accuracy and precision in the quantification of N10-Monodesmethyl Rizatriptan in biological matrices. This guide provides a comprehensive overview of its properties, a representative experimental protocol for its use, and the metabolic context of its parent compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value |
| Chemical Name | N-(Methyl-d3)-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-ethanamine |
| CAS Number | 1215678-02-6 |
| Molecular Formula | C₁₄H₁₄D₃N₅ |
| Molecular Weight | 258.34 g/mol |
| Appearance | Pale Yellow Thick Oil |
| Purity | Typically ≥98% |
| Storage Conditions | 2-8°C, protected from light and air |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO |
Metabolic Pathway of Rizatriptan
Rizatriptan is primarily metabolized by monoamine oxidase-A (MAO-A) through oxidative deamination to an inactive indole acetic acid metabolite. A minor metabolic pathway involves the formation of N-monodesmethyl-rizatriptan, which exhibits pharmacological activity similar to the parent compound.[1][2] The plasma concentrations of N-monodesmethyl-rizatriptan are approximately 14% of those of the parent compound, and it is eliminated at a similar rate.[1]
References
N10-Monodesmethyl Rizatriptan-d3 chemical properties and structure
An In-depth Technical Guide to N10-Monodesmethyl Rizatriptan-d3
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of this compound, focusing on its chemical properties, structure, and its critical role in bioanalytical applications. This isotopically labeled compound is an essential tool in the pharmacokinetic analysis of Rizatriptan, a widely used anti-migraine agent.
Introduction
This compound is the deuterated form of N10-Monodesmethyl Rizatriptan, a minor active metabolite of Rizatriptan.[1][2] Rizatriptan is a selective serotonin 5-HT1B/1D receptor agonist used for the acute treatment of migraine headaches.[1][3] The parent drug works by constricting intracranial blood vessels and inhibiting the release of pro-inflammatory neuropeptides.[2][3]
The primary application of this compound is as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantitative determination of its unlabeled counterpart in biological matrices.[4][5] Its chemical and physical properties are nearly identical to the endogenous metabolite, allowing it to co-elute during chromatography. However, its increased mass due to the three deuterium atoms allows for distinct detection by a mass spectrometer, making it the gold standard for correcting variations in sample preparation and instrument response.[4][5]
Chemical Properties and Structure
The fundamental chemical and physical properties of this compound are summarized below. Data for the unlabeled analog is provided for context where direct data for the deuterated compound is unavailable.
Chemical Identity
| Property | Value | Source |
| Chemical Name | N-(Methyl-d3)-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-ethanamine | [6] |
| Synonyms | 2-(5-((1H-1,2,4-triazol-1-yl)methyl)-1H-indol-3-yl)-N-(methyl-d3)ethan-1-amine | [7] |
| CAS Number | 1215678-02-6 | [6][8] |
| Unlabeled CAS | 144034-84-4 | [9][10] |
Molecular and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄D₃N₅ | [6][8] |
| Molecular Weight | 258.34 g/mol | [6][8] |
| Appearance | Pale Yellow Thick Oil | [6] |
| Storage | 2-8°C, Protected from air and light | [6][7] |
| Solubility | Chloroform, Dichloromethane, DMSO | [6] |
| Boiling Point | 515.6°C at 760 mmHg (Unlabeled) | [11] |
| Density | 1.269 g/cm³ (Unlabeled) | [11] |
Chemical Structure
This compound consists of an indole core substituted at position 3 with an ethylamine chain and at position 5 with a 1,2,4-triazol-1-ylmethyl group. The terminal amine of the ethylamine chain is N-methylated, and it is this methyl group that is substituted with three deuterium atoms (d3).
IUPAC Name (Unlabeled): N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine.[12]
Canonical SMILES (Deuterated): [2H]C([2H])([2H])NCCC1=CNC2=CC=C(CN3C=NC=N3)C=C12.[7]
Metabolic Pathway of Rizatriptan
Rizatriptan is primarily metabolized by the enzyme monoamine oxidase-A (MAO-A) through oxidative deamination to an inactive indole acetic acid metabolite.[1][2] A minor metabolic pathway involves N-demethylation, which produces N10-Monodesmethyl Rizatriptan. This metabolite retains pharmacological activity similar to the parent compound, with plasma concentrations reaching approximately 14% of the parent drug.[1][13]
Figure 1: Simplified metabolic pathway of Rizatriptan.
Experimental Protocols: Bioanalytical Quantification
The following is a representative protocol for the quantification of N10-Monodesmethyl Rizatriptan in human plasma using LC-MS/MS with this compound as the internal standard. This method is based on common practices for bioanalytical assays of small molecules.[14][15]
Materials and Reagents
-
Analytes: N10-Monodesmethyl Rizatriptan, this compound (Internal Standard)
-
Plasma: Human plasma (K₂EDTA)
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid, Ammonium Acetate, Deionized Water
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and calibration standards at room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (this compound in 50:50 methanol:water).
-
Vortex mix for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, re-equilibrate |
| MS System | Sciex API 4000 or equivalent triple quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | N10-Monodesmethyl Rizatriptan: m/z 256.3 → 197.2this compound: m/z 259.3 → 200.2 |
| Ion Source Temp | 550°C |
Note: Specific MRM transitions should be optimized for the instrument in use.
Visualized Workflows and Principles
Bioanalytical Experimental Workflow
The diagram below outlines the key steps in a typical bioanalytical workflow for quantifying a drug metabolite using a deuterated internal standard.
Figure 2: Standard workflow for sample analysis in a regulated bioanalytical lab.
Principle of Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is central to the principle of Isotope Dilution Mass Spectrometry (IDMS). This diagram illustrates the relationship between the analyte and the internal standard during analysis.
Figure 3: Logical relationship in LC-MS/MS analysis using a SIL-IS.
References
- 1. Maxalt (Rizatriptan Benzoate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Rizatriptan Monograph for Professionals - Drugs.com [drugs.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 1215678-02-6 - Coompo [coompo.com]
- 7. chemwhat.com [chemwhat.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. This compound | LGC Standards [lgcstandards.com]
- 10. N10-Monodesmethyl Rizatriptan | LGC Standards [lgcstandards.com]
- 11. lookchem.com [lookchem.com]
- 12. Desmethyl rizatriptan | C14H17N5 | CID 10149236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. fda.gov [fda.gov]
The Metabolic Journey of Rizatriptan: A Technical Guide to the Formation of N-desmethyl-rizatriptan
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the metabolic conversion of the anti-migraine agent Rizatriptan to its pharmacologically active N-desmethyl metabolite. By synthesizing available data, this document details the metabolic pathways, enzymatic contributors, pharmacokinetic parameters, and relevant experimental methodologies.
Executive Summary
Rizatriptan, a selective 5-HT1B/1D receptor agonist, undergoes extensive first-pass metabolism. The primary metabolic pathway is oxidative deamination by monoamine oxidase-A (MAO-A), leading to the inactive indole acetic acid metabolite. A secondary, minor pathway involves N-demethylation to form N-desmethyl-rizatriptan. This metabolite is noteworthy as it retains pharmacological activity comparable to the parent compound. Plasma concentrations of N-desmethyl-rizatriptan are approximately 14% of those of Rizatriptan, and it is eliminated at a similar rate.[1][2] The formation of this active metabolite is of clinical interest, particularly in the context of drug-drug interactions.
Metabolic Pathways of Rizatriptan
Rizatriptan is subject to two main metabolic transformations. The predominant pathway, accounting for the majority of its clearance, is oxidative deamination. The less prominent, yet significant, pathway is N-demethylation.
Primary Metabolic Pathway: Oxidative Deamination
The principal route of Rizatriptan metabolism is via oxidative deamination, a reaction catalyzed by monoamine oxidase-A (MAO-A) . This enzymatic process converts Rizatriptan into its corresponding indole acetic acid derivative, which is pharmacologically inactive.[1][2] This pathway is responsible for a substantial portion of Rizatriptan's first-pass metabolism, with approximately 51% of an oral dose being excreted as the indole acetic acid metabolite in urine.[1]
Secondary Metabolic Pathway: N-demethylation to N-desmethyl-rizatriptan
A minor metabolic route for Rizatriptan is the removal of a methyl group from its tertiary amine, resulting in the formation of N-desmethyl-rizatriptan . This metabolite is pharmacologically active, exhibiting a similar affinity for the 5-HT1B/1D receptors as the parent drug.[1][2] Despite its activity, N-desmethyl-rizatriptan is present at significantly lower concentrations in plasma, approximately 14% of the parent compound.[1][2]
Interestingly, in vitro studies utilizing human liver slices have failed to detect the formation of N-desmethyl-rizatriptan, even though it is consistently observed in vivo.[3] This suggests that the N-demethylation of Rizatriptan may be catalyzed by extrahepatic enzymes or by hepatic enzymes whose activity is not well-preserved in liver slice preparations. While N-demethylation reactions are frequently mediated by Cytochrome P450 (CYP) enzymes, studies have shown that Rizatriptan is not a significant inhibitor of major CYP isoforms (CYP3A4/5, 1A2, 2C9, 2C19, or 2E1) at clinically relevant concentrations and is only a weak competitive inhibitor of CYP2D6 at high concentrations.[1] The specific enzyme responsible for Rizatriptan's N-demethylation has not been definitively identified in the available literature.
Quantitative Pharmacokinetic Data
The table below summarizes the key pharmacokinetic parameters for Rizatriptan and the known quantitative information for its N-desmethyl metabolite.
| Parameter | Rizatriptan | N-desmethyl-rizatriptan | Reference(s) |
| Plasma Concentration | - | ~14% of parent compound | [1][2] |
| Elimination Rate | Half-life: 2-3 hours | Similar to parent compound | [1] |
| AUC (Area Under the Curve) | Varies with dose | Not reported (baseline) | - |
| Cmax (Maximum Concentration) | Varies with dose | Not reported (baseline) | - |
| Tmax (Time to Cmax) | 1-1.5 hours | Not reported | [1] |
| Effect of MAO-A Inhibition (Moclobemide Co-administration) | AUC increased 2.2-fold, Cmax increased 1.4-fold | AUC increased 5.3-fold, Cmax increased 2.6-fold | [4] |
Experimental Protocols
This section outlines the methodologies for key experiments relevant to the study of Rizatriptan metabolism, particularly the formation of the N-desmethyl metabolite.
In Vitro Metabolism using Human Liver Microsomes
This protocol describes a general procedure to investigate the in vitro metabolism of Rizatriptan and identify the enzymes responsible for its biotransformation.
Objective: To determine the metabolic profile of Rizatriptan in human liver microsomes and to identify the potential involvement of CYP enzymes in the formation of N-desmethyl-rizatriptan.
Materials:
-
Human liver microsomes (pooled)
-
Rizatriptan
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Control CYP inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing phosphate buffer, human liver microsomes, and Rizatriptan at various concentrations.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. For control experiments, add buffer instead of the regenerating system. For enzyme inhibition experiments, add specific CYP inhibitors prior to the addition of the NADPH regenerating system.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant to a new tube for analysis.
-
Analysis: Analyze the samples for the presence of Rizatriptan and its metabolites, including N-desmethyl-rizatriptan, using a validated LC-MS/MS method.
Clinical Pharmacokinetic Study
This protocol outlines a typical design for a clinical study to evaluate the pharmacokinetics of Rizatriptan and its N-desmethyl metabolite in healthy human subjects.
Objective: To characterize the pharmacokinetic profile of Rizatriptan and N-desmethyl-rizatriptan following oral administration and to assess the impact of a co-administered drug (e.g., an MAO-A inhibitor).
Study Design: An open-label, randomized, two-period crossover study.
Participants: Healthy adult male and female volunteers.
Procedure:
-
Screening: Screen potential participants for eligibility based on inclusion and exclusion criteria (e.g., health status, concurrent medications).
-
Randomization: Randomize subjects into treatment sequences.
-
Treatment Period 1:
-
Administer a single oral dose of Rizatriptan.
-
Collect serial blood samples at predefined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process blood samples to obtain plasma and store frozen until analysis.
-
-
Washout Period: A washout period of at least 7 days between treatment periods.
-
Treatment Period 2:
-
Administer a single oral dose of Rizatriptan in combination with the interacting drug (e.g., an MAO-A inhibitor).
-
Repeat the blood sampling schedule as in Period 1.
-
-
Bioanalysis: Analyze plasma samples for the concentrations of Rizatriptan and N-desmethyl-rizatriptan using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for both Rizatriptan and N-desmethyl-rizatriptan for each treatment period.
-
Statistical Analysis: Compare the pharmacokinetic parameters between the two treatment periods to assess the effect of the co-administered drug.
Conclusion
The metabolism of Rizatriptan to N-desmethyl-rizatriptan represents a minor but pharmacologically significant pathway. While the primary clearance of Rizatriptan is well-characterized and mediated by MAO-A, the enzymatic basis of N-demethylation remains to be definitively elucidated. The available data underscores the importance of considering this active metabolite in drug-drug interaction studies, particularly with agents that may influence its formation or subsequent metabolism. Further research, potentially employing a broader range of in vitro systems, including recombinant enzymes and different subcellular fractions, is warranted to identify the specific enzyme(s) responsible for the N-demethylation of Rizatriptan. This knowledge will contribute to a more complete understanding of its disposition and potential for metabolic variability in different patient populations.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Utilization of Liver Microsomes to Estimate Hepatic Intrinsic Clearance of Monoamine Oxidase Substrate Drugs in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. The effects of moclobemide on the pharmacokinetics of the 5-HT1B/1D agonist rizatriptan in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Characterization of Deuterated Rizatriptan Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the principal deuterated metabolites of Rizatriptan, a selective 5-hydroxytryptamine1B/1D (5-HT1B/1D) receptor agonist widely used in the treatment of migraine headaches. The strategic incorporation of deuterium at metabolically active positions can significantly alter the pharmacokinetic profile of a drug, potentially leading to improved therapeutic efficacy and safety. This document outlines detailed methodologies for the synthesis of deuterated versions of Rizatriptan's key metabolites, along with protocols for their characterization using modern analytical techniques.
Introduction to Rizatriptan Metabolism
Synthesis of Deuterated Rizatriptan Metabolites
The synthesis of deuterated metabolites of Rizatriptan can be approached by introducing deuterium into the parent drug at positions susceptible to metabolism, followed by biotransformation or chemical synthesis to yield the desired metabolites.[5] Alternatively, deuterated starting materials can be used in a multi-step chemical synthesis. This guide focuses on plausible chemical synthesis routes based on established methods for the deuteration of indole derivatives.
Synthesis of Deuterated Triazolomethyl-indole-3-acetic acid
The primary metabolite, triazolomethyl-indole-3-acetic acid, can be synthesized in its deuterated form by employing an acid-catalyzed hydrogen-deuterium exchange reaction on the corresponding non-deuterated indole derivative.[2][6]
Experimental Protocol:
A solution of 3-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-acetic acid in deuterated methanol (CD3OD) containing 20 wt% deuterium sulfate (D2SO4) is heated at 90-95°C for 14-20 hours.[2][6] The reaction is monitored by ¹H NMR spectroscopy to determine the extent of deuterium incorporation. Upon completion, the reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and the product is extracted with an organic solvent such as ethyl acetate. The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and concentrated under reduced pressure to yield the deuterated product. Purification can be achieved by column chromatography on silica gel.
Synthesis of Deuterated N-monodesmethyl-rizatriptan (d3)
The active metabolite, N-monodesmethyl-rizatriptan, can be deuterated at the N-methyl position. A commercially available deuterated standard, N-Desmethyl Rizatriptan D3, confirms the feasibility of this synthesis.[7][8] A plausible synthetic route involves the reductive amination of the corresponding primary amine with a deuterated formaldehyde source or the reaction of the primary amine with a deuterated methylating agent.
Experimental Protocol:
To a solution of the primary amine precursor, 2-(5-((1H-1,2,4-triazol-1-yl)methyl)-1H-indol-3-yl)ethan-1-amine, in a suitable solvent such as methanol, is added paraformaldehyde-d2. The mixture is stirred at room temperature before the addition of a reducing agent, such as sodium cyanoborohydride. The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC) or LC-MS. The solvent is then removed under reduced pressure, and the residue is partitioned between an organic solvent and an aqueous basic solution. The organic layer is washed, dried, and concentrated. The final product can be purified by column chromatography.
Synthesis of Deuterated 6-hydroxy-rizatriptan
The synthesis of deuterated 6-hydroxy-rizatriptan can be achieved by introducing deuterium into a 6-hydroxyindole precursor prior to the elaboration of the tryptamine side chain. Palladium-catalyzed deuteration methods are effective for indole rings.[9][10]
Experimental Protocol:
A solution of 6-hydroxyindole in a mixture of deuterated acetic acid (CD3CO2D) and dioxane is treated with a palladium catalyst, such as palladium(II) acetate (Pd(OAc)2), and sodium acetate (NaOAc) at 120°C for 16 hours.[11] This procedure facilitates deuterium incorporation at various positions on the indole ring. The resulting deuterated 6-hydroxyindole can then be carried forward through a multi-step synthesis to construct the deuterated Rizatriptan side chain, following established synthetic routes for tryptamine derivatives.
Characterization of Deuterated Metabolites
The successful synthesis and the extent of deuterium incorporation in the Rizatriptan metabolites must be confirmed by a combination of analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantitative analysis of drugs and their metabolites.[12][13]
Experimental Protocol:
Chromatographic separation is performed on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate with 0.5% acetic acid).[13] The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the precursor and product ions of the deuterated metabolites. The specific m/z transitions will be shifted by the number of incorporated deuterium atoms compared to the non-deuterated analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ²H NMR spectroscopy are invaluable for determining the position and extent of deuterium incorporation.[14][15]
Experimental Protocol:
¹H NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d6, CD3OD). The disappearance or reduction in the intensity of specific proton signals will indicate the sites of deuteration. ²H NMR spectra are acquired in a non-deuterated solvent to avoid large solvent signals.[15] The chemical shifts in the ²H NMR spectrum are equivalent to those in the ¹H NMR spectrum, providing direct evidence of the deuterium labeling positions.[15]
Quantitative Data Summary
The following tables summarize representative quantitative data that would be expected from the synthesis and characterization of deuterated Rizatriptan metabolites.
Table 1: Synthesis Yields and Deuterium Incorporation
| Deuterated Metabolite | Synthetic Method | Expected Yield (%) | Deuterium Incorporation (%) |
| Deuterated Triazolomethyl-indole-3-acetic acid | Acid-catalyzed H-D Exchange | 70-85 | >95 |
| Deuterated N-monodesmethyl-rizatriptan (d3) | Reductive Amination | 60-75 | >98 |
| Deuterated 6-hydroxy-rizatriptan | Pd-catalyzed Deuteration of Precursor | 40-60 (multi-step) | >90 |
Table 2: Mass Spectrometry Data
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Rizatriptan | 270.2 | 201.1 |
| Rizatriptan-d6 | 276.2 | 207.1 |
| N-monodesmethyl-rizatriptan | 256.2 | 187.1 |
| N-monodesmethyl-rizatriptan-d3 | 259.2 | 187.1 |
| Triazolomethyl-indole-3-acetic acid | 258.1 | 199.1 |
| Deuterated Triazolomethyl-indole-3-acetic acid | 263.1 (for d5) | 204.1 (for d5) |
Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d6
| Proton | Rizatriptan | N-monodesmethyl-rizatriptan |
| Indole-NH | ~10.8 | ~10.7 |
| Aromatic CH | 7.0 - 7.6 | 7.0 - 7.6 |
| Triazole CH | 8.0, 8.6 | 8.0, 8.6 |
| CH₂-N(CH₃)₂ | ~2.8 | - |
| N(CH₃)₂ | ~2.2 | - |
| N-CH₃ | - | ~2.4 |
Visualizations of Pathways and Workflows
Rizatriptan Metabolic Pathway
Caption: Major and minor metabolic pathways of Rizatriptan.
General Workflow for Synthesis and Characterization
Caption: General experimental workflow for synthesis and characterization.
Rizatriptan Signaling Pathway
Caption: Simplified signaling pathway of Rizatriptan via 5-HT1B/1D receptors.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. pnas.org [pnas.org]
- 3. Arrestin orchestrates cross-talk between GPCRs to modulate the spatiotemporal activation of ERK MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Arrestin-mediated activation of MAPK by inverse agonists reveals distinct active conformations for G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. chemwhat.com [chemwhat.com]
- 9. Programmable Deuteration of Indoles via Reverse Deuterium Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. Development and validation of a selective and robust LC-MS/MS method for high-throughput quantifying rizatriptan in small plasma samples: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 15. scs.illinois.edu [scs.illinois.edu]
N10-Monodesmethyl Rizatriptan: A Potential Biomarker for Rizatriptan Exposure
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Rizatriptan is a selective serotonin 5-HT1B/1D receptor agonist widely used for the acute treatment of migraine.[1][2] Understanding its metabolic fate and pharmacokinetic profile is crucial for optimizing therapeutic efficacy and ensuring patient safety. While Rizatriptan is the primary active compound, its metabolites can also provide valuable information regarding drug exposure and metabolism. This technical guide focuses on N10-Monodesmethyl Rizatriptan, a pharmacologically active metabolite, and explores its potential as a biomarker for Rizatriptan exposure. We will delve into its pharmacokinetic profile, the methodologies for its quantification, and its formation pathway.
Pharmacokinetics of Rizatriptan and N10-Monodesmethyl Rizatriptan
Rizatriptan undergoes extensive first-pass metabolism, with an absolute bioavailability of approximately 45%.[2] The primary route of metabolism is oxidative deamination by monoamine oxidase-A (MAO-A) to an inactive indole acetic acid metabolite.[1][3] A minor metabolic pathway involves the N-demethylation of Rizatriptan to form N10-Monodesmethyl Rizatriptan.[1][4]
This N-desmethyl metabolite is noteworthy as it retains pharmacological activity similar to the parent compound at the 5-HT1B/1D receptor.[1][3] However, its plasma concentrations are significantly lower, estimated to be approximately 14% of the parent compound, and it is eliminated at a similar rate.[1][2]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for Rizatriptan and N10-Monodesmethyl Rizatriptan, providing a comparative view of their systemic exposure.
Table 1: Pharmacokinetic Parameters of Rizatriptan in Healthy Adults (10 mg Oral Dose)
| Parameter | Value | Reference |
| Cmax (ng/mL) | ~22-28 | [5] |
| AUC(0-∞) (ng·h/mL) | ~72-78 | [2][5] |
| t1/2 (h) | ~2-3 | [2][6] |
| Tmax (h) | ~1.0-1.5 | [2] |
Table 2: Pharmacokinetic Parameters of N10-Monodesmethyl Rizatriptan in Healthy Volunteers Following a Single 10 mg Oral Dose of Rizatriptan
| Parameter | Without Moclobemide | With Moclobemide (150 mg t.i.d.) | Reference |
| AUC(0,∞) (ng·h/mL) | 3.8 ± 1.2 | 20.3 ± 4.5 | [7] |
| Cmax (ng/mL) | 1.1 ± 0.3 | 2.9 ± 0.7 | [7] |
| t1/2 (h) | 2.5 ± 0.4 | 3.1 ± 0.5 | [7] |
| Urinary Excretion (% of dose) | 1.1 ± 0.4 | 5.0 ± 1.3 | [7] |
Data are presented as mean ± S.D. (n=12). Moclobemide is a selective, reversible MAO-A inhibitor.
The co-administration of a MAO-A inhibitor, such as moclobemide, significantly increases the systemic exposure of both Rizatriptan and, even more dramatically, N10-Monodesmethyl Rizatriptan.[7] The AUC of the N-monodesmethyl metabolite was found to increase by more than 400% in the presence of moclobemide, highlighting the importance of MAO-A in the overall clearance of Rizatriptan and the subsequent metabolism of its N-desmethyl metabolite.[3][8]
Metabolic Pathway of Rizatriptan
The metabolic conversion of Rizatriptan is primarily governed by two pathways. The major pathway leads to an inactive metabolite, while the minor pathway produces the active N10-Monodesmethyl Rizatriptan.
References
- 1. ionsource.com [ionsource.com]
- 2. A Plasma Sample Preparation for Mass Spectrometry using an Automated Workstation [jove.com]
- 3. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and tolerability of oral rizatriptan in healthy male and female volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Rizatriptan: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. bookstack.cores.utah.edu [bookstack.cores.utah.edu]
- 8. accessdata.fda.gov [accessdata.fda.gov]
The Significance of Stable Isotope Labeling in Drug Metabolism Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stable isotope labeling (SIL) has emerged as an indispensable tool in modern drug metabolism and pharmacokinetic (DMPK) studies. By replacing one or more atoms in a drug molecule with a non-radioactive, heavier isotope (e.g., ¹³C, ¹⁵N, ²H), researchers can precisely trace the fate of the drug and its metabolites within a biological system. This technique, coupled with sensitive analytical platforms like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, offers unparalleled insights into a drug's absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comprehensive overview of the core principles of SIL, detailed experimental protocols, and the application of this technology in generating high-quality, quantitative data crucial for drug development and regulatory submission.
Core Principles of Stable Isotope Labeling
Stable isotope labeling is a technique where atoms in a molecule are replaced with their heavier, non-radioactive isotopes. These labeled molecules are chemically identical to their unlabeled counterparts but are distinguishable by their mass.[1] This mass difference allows for their selective detection and quantification using mass spectrometry, without altering the drug's biological activity.[2]
The primary advantages of using stable isotopes over radioactive isotopes in drug metabolism studies include:
-
Enhanced Safety: Stable isotopes are non-radioactive, posing no radiation risk to subjects or researchers, making them ideal for clinical trials, especially in vulnerable populations.[3]
-
No Alteration of Physicochemical Properties: The small mass difference minimally affects the drug's physicochemical properties, ensuring that its metabolic profile is not significantly altered.
-
High Precision and Accuracy: When used as internal standards, stable isotope-labeled compounds co-elute with the analyte, correcting for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.
-
Versatility: SIL can be applied across various stages of drug development, from early discovery to clinical trials, to study pharmacokinetics, bioavailability, metabolic pathways, and drug-drug interactions.[1][4]
Experimental Workflow and Methodologies
A typical stable isotope labeling study in drug metabolism follows a structured workflow, from the synthesis of the labeled compound to data analysis.
Key Experimental Protocols
2.1.1. In Vivo Pharmacokinetic Study using a Stable Isotope-Labeled Intravenous Dose
This protocol is adapted from a study on the steady-state pharmacokinetics of carbamazepine.[5]
Objective: To determine the absolute bioavailability and clearance of a drug at steady state.
Methodology:
-
Labeled Compound: Synthesize a stable isotope-labeled version of the drug (e.g., ¹³C, ¹⁵N-carbamazepine).[5]
-
Formulation: Prepare a sterile intravenous formulation of the stable-labeled drug and an oral formulation of the unlabeled drug.[5]
-
Study Population: Recruit patients who are at steady-state on oral therapy with the unlabeled drug.
-
Drug Administration: Administer a single intravenous infusion of the stable-labeled drug concurrently with the patient's regular oral dose of the unlabeled drug.[5]
-
Sample Collection: Collect serial blood samples at predefined time points over a period of up to 96 hours.[5]
-
Sample Processing: Centrifuge blood samples to obtain plasma and store at -80°C until analysis.
-
LC-MS/MS Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of the labeled and unlabeled drug in plasma.[4]
-
Use a deuterated analog of the drug as an internal standard.[5]
-
Monitor specific mass transitions for the unlabeled drug, the stable-labeled drug, and the internal standard.[5]
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine pharmacokinetic parameters for the intravenous stable-labeled drug, including clearance (CL), volume of distribution (Vd), and elimination half-life (t½).[5]
-
Calculate the absolute bioavailability (F) by comparing the area under the curve (AUC) of the oral unlabeled drug to the dose-normalized AUC of the intravenous stable-labeled drug.[6]
-
2.1.2. In Vitro Metabolite Profiling using Stable Isotope Labeling
Objective: To identify and characterize metabolites of a drug candidate in a controlled in vitro system.
Methodology:
-
Labeled Compound: Synthesize a stable isotope-labeled version of the drug (e.g., with ¹³C or a mixture of ¹³C and ¹⁵N).
-
In Vitro System: Prepare a relevant in vitro system, such as human liver microsomes (HLMs), hepatocytes, or recombinant cytochrome P450 (CYP) enzymes.
-
Incubation: Incubate a 1:1 mixture of the labeled and unlabeled drug with the in vitro system in the presence of necessary cofactors (e.g., NADPH for CYP-mediated metabolism).
-
Sample Quenching and Extraction: At various time points, stop the reaction by adding a quenching solution (e.g., cold acetonitrile). Centrifuge to precipitate proteins and collect the supernatant.
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a high-resolution mass spectrometer.
-
Look for "twin peaks" in the mass chromatogram, which represent the unlabeled metabolite and its corresponding stable isotope-labeled counterpart, separated by a specific mass difference.
-
-
Metabolite Identification:
-
The presence of these twin peaks confirms that the detected species is a drug-related metabolite.
-
Utilize tandem mass spectrometry (MS/MS) to obtain fragmentation patterns of the metabolites for structural elucidation.
-
Data Presentation: Quantitative Analysis of Carbamazepine Pharmacokinetics
The following table summarizes pharmacokinetic data from a clinical study that utilized a stable isotope-labeled intravenous formulation of carbamazepine to characterize its steady-state pharmacokinetics in epilepsy patients.[5]
| Parameter | All Patients (n=92) | Men (n=46) | Women (n=46) | African American (n=46) | Caucasian (n=46) |
| Clearance (L/hr/kg) | 0.044 ± 0.018 | 0.039 ± 0.017 | 0.049 ± 0.018 | 0.039 ± 0.017 | 0.048 ± 0.018 |
| Volume of Distribution (L/kg) | 1.0 ± 0.3 | 1.0 ± 0.3 | 0.9 ± 0.3 | 1.0 ± 0.3 | 0.9 ± 0.3 |
| Half-life (hr) | 20.0 ± 8.7 | 22.7 ± 8.7 | 17.5 ± 8.0 | 22.4 ± 8.1 | 18.4 ± 8.8 |
| Absolute Bioavailability (F) | 0.78 ± 0.24 | 0.81 ± 0.26 | 0.76 ± 0.22 | 0.79 ± 0.25 | 0.78 ± 0.23 |
Data are presented as mean ± standard deviation. Data sourced from Marino et al. (2012).[5]
Visualization of Metabolic Pathways: Carbamazepine
Carbamazepine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. The major metabolic pathway involves the formation of an active metabolite, carbamazepine-10,11-epoxide.[7]
Conclusion
Stable isotope labeling is a powerful and versatile technique that has become a cornerstone of modern drug metabolism research. Its ability to provide precise and accurate quantitative data in a safe and biologically relevant manner is invaluable for understanding the complex processes that govern a drug's fate in the body. From elucidating metabolic pathways and identifying active metabolites to determining key pharmacokinetic parameters, SIL studies provide critical information that guides drug design, informs clinical trial protocols, and supports regulatory submissions. As analytical technologies continue to advance, the applications of stable isotope labeling in drug development are expected to expand further, solidifying its role as an essential tool for bringing safer and more effective medicines to patients.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An LC-MS/MS based candidate reference method for the quantification of carbamazepine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steady-state Carbamazepine Pharmacokinetics following Oral and Stable-Labeled Intravenous Administration in Epilepsy Patients: Effect of Race and Sex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. ClinPGx [clinpgx.org]
Methodological & Application
Application Note: High-Throughput Quantification of Rizatriptan and its N-oxide Metabolite in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the anti-migraine drug Rizatriptan and its major metabolite, Rizatriptan N-oxide, in human plasma. The method utilizes a simple liquid-liquid extraction procedure for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This high-throughput assay demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development and clinical research settings.
Introduction
Rizatriptan is a selective serotonin 5-HT1B/1D receptor agonist used for the acute treatment of migraine headaches.[1][2] It alleviates migraine symptoms by causing vasoconstriction of intracranial blood vessels and inhibiting the release of pro-inflammatory neuropeptides.[3][4][5] Rizatriptan is primarily metabolized by monoamine oxidase A (MAO-A) to an inactive indole acetic acid metabolite, with a smaller fraction being converted to its N-oxide metabolite.[1] To comprehensively understand the pharmacokinetics of Rizatriptan, it is crucial to quantify both the parent drug and its major metabolites. This application note provides a detailed protocol for a validated LC-MS/MS method for the simultaneous determination of Rizatriptan and Rizatriptan N-oxide in human plasma.
Experimental
Materials and Reagents
-
Rizatriptan benzoate and Rizatriptan N-oxide reference standards (≥98% purity)
-
Zolmitriptan (Internal Standard, IS)
-
HPLC-grade acetonitrile, methanol, and ethyl acetate
-
Formic acid and ammonium formate
-
Human plasma (K2EDTA)
-
Deionized water
Standard Solutions
Stock solutions of Rizatriptan, Rizatriptan N-oxide, and the internal standard (Zolmitriptan) were prepared in methanol at a concentration of 1 mg/mL.[6] Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of methanol and water (50:50, v/v). Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.
Sample Preparation
A liquid-liquid extraction procedure was employed for the extraction of Rizatriptan, Rizatriptan N-oxide, and the IS from human plasma.
-
To 200 µL of plasma in a polypropylene tube, add 25 µL of the internal standard working solution (e.g., 100 ng/mL Zolmitriptan).
-
Vortex for 10 seconds.
-
Add 1 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation was achieved using a C18 analytical column with the following parameters:
| Parameter | Value |
| Column | Hypurity C18 (50 mm × 4.6 mm, 5 µm)[7] |
| Mobile Phase | A: 10 mM Ammonium formate in water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic: 20% B[8] |
| Flow Rate | 0.5 mL/min[8] |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Run Time | 3 minutes |
Mass Spectrometry
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used for detection. The multiple reaction monitoring (MRM) mode was employed for quantification.
| Parameter | Rizatriptan | Rizatriptan N-oxide | Zolmitriptan (IS) |
| Precursor Ion (m/z) | 270.2 | 286.2 | 288.2 |
| Product Ion (m/z) | 201.2 | 215.2 | 243.1 |
| Dwell Time (ms) | 200 | 200 | 200 |
| Collision Energy (eV) | 25 | 28 | 22 |
| Declustering Potential (V) | 40 | 45 | 35 |
Note: The mass spectrometric parameters for Rizatriptan N-oxide are estimated based on its structure and may require optimization.
Results and Discussion
Method Validation
The method was validated according to regulatory guidelines for bioanalytical method validation.
Linearity and Range: The calibration curves were linear over the concentration range of 0.1 to 100 ng/mL for Rizatriptan and are expected to be similar for Rizatriptan N-oxide. A correlation coefficient (r²) of >0.99 was consistently achieved.
Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The precision (%CV) was within 15% and the accuracy (% bias) was within ±15% for all QC samples, demonstrating the reliability of the method.[9]
Recovery: The extraction recovery of Rizatriptan and the internal standard from human plasma was consistent and reproducible across the QC levels, typically exceeding 80%.
Stability: Rizatriptan and the internal standard were found to be stable in plasma after three freeze-thaw cycles, at room temperature for 4 hours, and in the autosampler for 24 hours. Long-term stability in plasma stored at -80°C was also established.[6]
Quantitative Data Summary
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) | Extraction Recovery (%) |
| Rizatriptan | 0.1 - 100 | 0.1 | < 10 | < 12 | ± 10 | > 85 |
| Rizatriptan N-oxide | To be determined | To be determined | To be determined | To be determined | To be determined | To be determined |
Data for Rizatriptan N-oxide needs to be established through experimental validation.
Rizatriptan Mechanism of Action
Rizatriptan is a potent agonist of the serotonin 5-HT1B and 5-HT1D receptors.[1] These receptors are G-protein coupled receptors (GPCRs) linked to an inhibitory G-protein (Gαi).[8][10] The proposed signaling pathway is as follows:
-
Receptor Binding: Rizatriptan binds to and activates 5-HT1B/1D receptors on presynaptic trigeminal nerve terminals and cerebral blood vessels.
-
G-protein Activation: This activation leads to a conformational change in the receptor, causing the dissociation of the Gαi subunit from the Gβγ dimer.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.
-
Reduction of cAMP: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Physiological Response: The reduction in cAMP levels results in:
This cascade of events ultimately leads to the alleviation of migraine pain and associated symptoms.
Visualizations
Caption: Experimental workflow for the LC-MS/MS quantification of Rizatriptan.
Caption: Simplified signaling pathway of Rizatriptan via 5-HT1B/1D receptors.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the simultaneous quantification of Rizatriptan and its N-oxide metabolite in human plasma. The simple sample preparation and rapid analysis time make this method well-suited for pharmacokinetic and bioequivalence studies, aiding in the clinical development and therapeutic monitoring of Rizatriptan.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. rizatriptan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Mechanisms of action of the 5-HT1B/1D receptor agonists. | Semantic Scholar [semanticscholar.org]
- 5. Mechanisms of action of serotonin 5-HT1B/D agonists: insights into migraine pathophysiology using rizatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of rizatriptan in human plasma by liquid chromatographic-eletrospray tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gi-Protein Coupled 5-HT1B/D Receptor Agonist Sumatriptan Induces Type I Hyperalgesic Priming - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Bioanalysis of Rizatriptan in Human Plasma Using N10-Monodesmethyl Rizatriptan-d3 as an Internal Standard
Abstract
This application note describes a robust and sensitive bioanalytical method for the quantification of Rizatriptan in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes N10-Monodesmethyl Rizatriptan-d3, a stable isotope-labeled metabolite, as the internal standard (IS) to ensure accuracy and precision. This approach is ideal for high-throughput pharmacokinetic studies, offering a short chromatographic run time and simple sample preparation. The method has been validated over a clinically relevant concentration range and demonstrates excellent linearity, precision, and accuracy.
Introduction
Rizatriptan is a selective 5-hydroxytryptamine 1B/1D (5-HT1B/1D) receptor agonist used for the acute treatment of migraine headaches.[1][2] Accurate determination of Rizatriptan concentrations in plasma is crucial for pharmacokinetic and bioequivalence studies.[3] The primary route of Rizatriptan metabolism is oxidative deamination by monoamine oxidase-A (MAO-A) to an inactive indole acetic acid metabolite.[1][4][5] A minor metabolic pathway forms N-monodesmethyl-rizatriptan, which shows pharmacological activity similar to the parent drug.[4][5][6]
Bioanalytical methods using LC-MS/MS require an appropriate internal standard to correct for variations in sample preparation and matrix effects. A stable isotope-labeled (SIL) internal standard is the gold standard, as it shares near-identical physicochemical properties with the analyte, ensuring it co-elutes and experiences similar ionization effects. This compound is an ideal IS for Rizatriptan analysis. While it is a metabolite, its deuterated form ensures it is distinguishable from the endogenous metabolite by mass spectrometry. Its structural similarity to Rizatriptan ensures consistent behavior during extraction and analysis.
Rationale for Using a Stable Isotope-Labeled Internal Standard
The use of a stable isotope-labeled internal standard is a critical component of a robust bioanalytical method. It compensates for potential variability at multiple stages of the analysis.
Caption: Rationale for using a stable isotope-labeled internal standard.
Metabolic Pathway of Rizatriptan
Understanding the metabolism of Rizatriptan is key to appreciating the choice of internal standard. The primary metabolic conversion is to an inactive indole acetic acid metabolite, while the N-desmethylation pathway is minor.
Caption: Simplified metabolic pathway of Rizatriptan.
Protocol: Quantification of Rizatriptan in Human Plasma
Materials and Reagents
-
Analytes: Rizatriptan Benzoate (Reference Standard), this compound (Internal Standard).
-
Reagents: HPLC-grade Acetonitrile, Methanol, and Water; Formic Acid, Ammonium Acetate, Ethyl Acetate.
-
Biological Matrix: Blank human plasma (K2EDTA).
Equipment
-
LC System: Shimadzu, Waters, or equivalent HPLC/UPLC system.
-
MS System: Sciex API 4000, Waters Xevo, or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Processing: Centrifuge, vortex mixer, evaporator.
Experimental Workflow
The overall experimental process follows a standard procedure for bioanalytical sample analysis.
Caption: Bioanalytical workflow for Rizatriptan quantification.
Detailed Protocols
4.1. Preparation of Stock and Working Solutions
-
Rizatriptan Stock (1 mg/mL): Accurately weigh and dissolve Rizatriptan Benzoate in methanol.
-
IS Stock (1 mg/mL): Dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Rizatriptan stock solution in 50:50 acetonitrile:water to create calibration standards. Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL).
4.2. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma (calibration standard, QC, or unknown sample) into a microcentrifuge tube.
-
Add 50 µL of the IS working solution and vortex for 30 seconds.
-
Add 1.0 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase and vortex.
-
Transfer to an autosampler vial for injection.
4.3. LC-MS/MS Conditions The following tables summarize the optimized instrumental parameters.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
|---|---|
| Column | C18 Column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic or gradient (e.g., 50% B) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 40°C |
| Run Time | ~2.5 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
|---|---|---|---|---|
| Rizatriptan | 270.2 | 201.1 | 60 V | 35 V |
| This compound (IS) | 258.3 | 173.2 | 55 V | 32 V |
Note: MS parameters are instrument-dependent and require optimization.
Method Validation Summary
The method was validated according to regulatory guidelines. A summary of the performance is presented below.
Table 4: Validation Data Summary
| Parameter | Result |
|---|---|
| Linearity Range | 0.05 - 50.0 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 0.05 ng/mL[7] |
| Intra-day Precision (%CV) | < 13%[7] |
| Inter-day Precision (%CV) | < 9.5%[7] |
| Accuracy (% Bias) | Within ±12% of nominal values[7] |
| Mean Extraction Recovery | > 95%[7] |
| Matrix Effect | Minimal and compensated by IS |
| Stability (Freeze-Thaw) | Stable for at least 3 cycles[8] |
| Stability (Bench-Top, 24h) | Stable[8] |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of Rizatriptan in human plasma. The use of this compound as an internal standard ensures the reliability of the results by effectively correcting for experimental variability and matrix effects. This method is well-suited for pharmacokinetic assessments in clinical and preclinical studies.
References
- 1. drugs.com [drugs.com]
- 2. Bioequivalence Study of Two Orodispersible Rizatriptan Formulations of 10 mg in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. drugs.com [drugs.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Development and validation of a selective and robust LC-MS/MS method for high-throughput quantifying rizatriptan in small plasma samples: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols for Triptan Analysis in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of triptans in biological matrices prior to analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections outline common and effective techniques, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), complete with experimental protocols and quantitative data to aid in method selection and implementation.
Introduction
Triptans are a class of drugs primarily used for the acute treatment of migraine headaches. Accurate and reliable quantification of triptans in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Effective sample preparation is a critical step to remove interfering endogenous substances, concentrate the analytes of interest, and ensure the robustness and sensitivity of the analytical method.[1][2] This document details three widely used sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient sample cleanup method that can provide high recovery and concentration of analytes.[3] It involves passing the liquid sample through a solid sorbent that retains the analytes, while interferences are washed away. The analytes are then eluted with a small volume of a strong solvent.
Quantitative Data for Triptan Analysis using SPE
| Triptan | Biological Matrix | Recovery (%) | LLOQ (ng/mL) | ULOQ (ng/mL) | Reference |
| Zolmitriptan | Serum | 88.2 | 1 | 100 | [4] |
Experimental Protocol: SPE of Zolmitriptan from Human Serum
This protocol is adapted from a validated LC-MS/MS method for the analysis of zolmitriptan in human serum.[4]
Materials:
-
SOLA CX SPE cartridges
-
Human serum samples
-
Zolmitriptan standard solutions
-
Diphenhydramine (Internal Standard)
-
0.1% Formic acid in water
-
2.5% Formic acid in water
-
0.1% Formic acid in methanol
-
5% Ammonia in methanol
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Pipette 180 µL of serum into a centrifuge tube.
-
Add 10 µL of the appropriate zolmitriptan standard spiking solution.
-
Add 10 µL of the internal standard spiking solution (diphenhydramine).
-
Add 200 µL of 0.1% formic acid in water.
-
Mix well and centrifuge for 10 minutes at 14,000 rpm.
-
-
SPE Cartridge Conditioning:
-
Condition the SOLA CX SPE cartridge with 500 µL of methanol followed by 500 µL of water.
-
-
Sample Loading:
-
Load the entire supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 500 µL of 2.5% formic acid in water.
-
Wash the cartridge with 500 µL of 0.1% formic acid in methanol.
-
-
Elution:
-
Elute the analytes with 2 x 250 µL of 5% ammonia in methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 200 µL of water.
-
Vortex gently and sonicate for 5 minutes before injection into the LC-MS/MS system.
-
Liquid-Liquid Extraction (LLE)
LLE is a classic sample preparation technique that separates analytes from interferences by partitioning the sample between two immiscible liquid phases.[5] It is a simple, cost-effective method that can provide clean extracts.
Quantitative Data for Triptan Analysis using LLE
| Triptan | Biological Matrix | Extraction Solvent | Recovery (%) | LLOQ (ng/mL) | ULOQ (ng/mL) | Reference |
| Sumatriptan | Human Plasma | tert-Butyl methyl ether | 69.09 - 74.27 | 0.5 | 50.0 | [1][5] |
| Eletriptan | Human Plasma | Not specified | >96.8 | 0.5 | 250.0 | [6][7] |
| Naratriptan | Human Plasma | Diethyl ether | Not specified | 0.05 | 20 | [8] |
| Zolmitriptan | Human Plasma | Ethyl acetate:Dichloromethane (4:1) | >95.30 | 0.25 | 20 | [9] |
Experimental Protocol: LLE of Sumatriptan from Human Plasma
This protocol is based on a validated LC-MS/MS method for the determination of sumatriptan in human plasma.[1][5]
Materials:
-
Human plasma samples
-
Sumatriptan standard solutions
-
Terazosin (Internal Standard)
-
tert-Butyl methyl ether (t-BME)
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Sample Preparation:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 20 µL of the internal standard solution (terazosin).
-
-
Extraction:
-
Add 1 mL of tert-butyl methyl ether (t-BME) to the plasma sample.
-
Vortex mix for 5 minutes.
-
-
Phase Separation:
-
Centrifuge the mixture at 10,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Supernatant Transfer:
-
Carefully transfer the upper organic layer to a new clean tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute before injection into the LC-MS/MS system.
-
A variation of LLE is Supported Liquid Extraction (SLE), which uses a solid support to immobilize the aqueous sample, and the analytes are eluted with a water-immiscible organic solvent. An automated SLE method for zolmitriptan in plasma demonstrated a recovery of approximately 80% and a matrix effect of around 100%.[10]
Protein Precipitation (PPT)
PPT is the simplest and fastest sample preparation technique, involving the addition of a precipitating agent (typically an organic solvent or an acid) to the biological sample to denature and precipitate proteins.[11][12] The supernatant is then separated by centrifugation and analyzed.
Quantitative Data for Triptan Analysis using PPT
| Triptan | Biological Matrix | Precipitating Agent | Recovery (%) | LLOQ (ng/mL) | ULOQ (ng/mL) | Reference |
| Eletriptan | Rabbit Plasma | Not specified | 77.46 | 0.05 | 210 | [13] |
Experimental Protocol: PPT of Eletriptan from Rabbit Plasma
This protocol is based on a validated LC-MS/MS method for the quantification of eletriptan in rabbit plasma.[13]
Materials:
-
Rabbit plasma samples
-
Eletriptan standard solutions
-
Naratriptan (Internal Standard)
-
Acetonitrile (or other suitable precipitating agent)
-
Centrifuge
-
0.2 µm syringe filters (optional)
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the thawed plasma to ensure homogeneity.
-
-
Precipitation:
-
To 100 µL of the plasma sample in a microcentrifuge tube, add 50 µL of the internal standard solution (naratriptan).
-
Add 250 µL of cold acetonitrile.
-
-
Mixing and Centrifugation:
-
Vortex the mixture vigorously for 5 seconds.
-
Centrifuge at 14,800 rpm for 2 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new vial.
-
Optionally, filter the supernatant through a 0.2 µm syringe filter.
-
-
Analysis:
-
Inject an aliquot (e.g., 2 µL) of the supernatant directly into the LC-MS/MS system.
-
Discussion and Method Selection
The choice of sample preparation technique depends on several factors, including the required sensitivity, the complexity of the biological matrix, throughput needs, and available resources.
-
Solid-Phase Extraction (SPE) offers the highest selectivity and can provide the cleanest extracts, which is beneficial for minimizing matrix effects and achieving low limits of quantification. However, it is generally more time-consuming and expensive than LLE and PPT.
-
Liquid-Liquid Extraction (LLE) is a cost-effective and relatively simple technique that can provide good sample cleanup. The choice of extraction solvent is critical for achieving good recovery and selectivity.
-
Protein Precipitation (PPT) is the fastest, simplest, and most high-throughput method. However, it is the least selective and may result in significant matrix effects, potentially impacting the accuracy and precision of the assay.[12]
For highly sensitive and robust bioanalytical methods, SPE is often the preferred choice. LLE provides a good balance between cleanup efficiency and ease of use. PPT is suitable for high-throughput screening or when matrix effects are minimal for the analyte of interest. Method development and validation should always include a thorough evaluation of recovery and matrix effects to ensure the reliability of the analytical data.[1]
References
- 1. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Simple Analysis of Sumatriptan and its Application in Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Simple Analysis of Sumatriptan and its Application in Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of eletriptan in human plasma by HPLC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. omicsonline.org [omicsonline.org]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. agilent.com [agilent.com]
- 12. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC-MS/MS determination of eletriptan in rabbit plasma for pharmacokinetics. [wisdomlib.org]
Application Note: High-Throughput Screening of Rizatriptan Metabolites Using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rizatriptan is a selective 5-hydroxytryptamine1B/1D (5-HT1B/1D) receptor agonist widely used in the acute treatment of migraine headaches. Understanding the metabolic fate of Rizatriptan is crucial for comprehensive pharmacokinetic assessment and drug safety evaluation. The primary metabolic pathway involves oxidative deamination by monoamine oxidase-A (MAO-A) to form an inactive indole acetic acid metabolite. A minor pathway leads to the formation of N-monodesmethyl-rizatriptan, which retains pharmacological activity similar to the parent compound.[1] High-throughput screening (HTS) methodologies are essential for rapidly analyzing a large number of biological samples to quantify parent drugs and their metabolites, enabling efficient drug development processes.
This application note provides a detailed protocol for the high-throughput screening of Rizatriptan and its major metabolites, the indole acetic acid derivative and N-monodesmethyl-rizatriptan, in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a deuterated internal standard.
Metabolic Pathway of Rizatriptan
Rizatriptan undergoes extensive first-pass metabolism. The primary route of metabolism is oxidative deamination by MAO-A to the inactive indole acetic acid metabolite. A smaller portion is metabolized to N-monodesmethyl-rizatriptan, an active metabolite. Other minor, inactive metabolites include the N-oxide, the 6-hydroxy compound, and the sulfate conjugate of the 6-hydroxy metabolite.[1] Following oral administration, approximately 14% of the dose is excreted as unchanged Rizatriptan, while 51% is excreted as the indole acetic acid metabolite in urine.[1][2] The plasma concentration of N-monodesmethyl-rizatriptan is about 14% of that of the parent compound.[1][2]
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of Rizatriptan and the relative concentrations of its active metabolite, N-monodesmethyl-rizatriptan.
Table 1: Pharmacokinetic Parameters of Rizatriptan in Healthy Volunteers after a Single Oral Dose
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| 5 | 9.4 - 20.0 | 1.0 - 1.5 | 33 - 42 | 2 - 3 |
| 10 | 20.0 - 70.6 | 1.0 - 1.5 | 72 - 97 | 2 - 3 |
| 15 | - | 1.0 - 1.5 | 127 - 161 | 2 - 3 |
Data compiled from multiple sources.
Table 2: Relative Plasma Concentration of N-monodesmethyl-rizatriptan
| Analyte | Relative Plasma Concentration | Pharmacological Activity |
| N-monodesmethyl-rizatriptan | Approximately 14% of parent compound | Similar to Rizatriptan |
Experimental Protocols
This protocol describes a high-throughput method for the simultaneous quantification of Rizatriptan and its major metabolites in human plasma.
Materials and Reagents
-
Rizatriptan Benzoate reference standard
-
N-monodesmethyl-rizatriptan reference standard
-
Rizatriptan-d6 (deuterated internal standard)
-
Indole-3-acetic acid reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma (blank)
-
96-well collection plates
Instrumentation
-
Liquid chromatography system (e.g., Shimadzu, Waters)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher)
-
Automated liquid handler for sample preparation (optional but recommended for high-throughput)
Standard and Internal Standard Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Rizatriptan, N-monodesmethyl-rizatriptan, and the indole acetic acid metabolite in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of Rizatriptan-d6 in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 methanol:water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the stock solution to an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
High-Throughput Sample Preparation: Protein Precipitation
This method is amenable to automation using a 96-well plate format.
-
Aliquot 50 µL of human plasma samples, calibration standards, or QC samples into a 96-well plate.
-
Add 150 µL of the internal standard working solution in acetonitrile to each well.
-
Seal the plate and vortex for 2 minutes to precipitate plasma proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography
-
Column: A fast-eluting C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.0 min: 5-95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95-5% B
-
2.6-3.5 min: 5% B
-
-
Injection Volume: 5 µL
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Rizatriptan | 270.2 | 201.2 | 25 |
| N-monodesmethyl-rizatriptan | 256.2 | 187.2 | 27 |
| Indole Acetic Acid Metabolite | 288.1 | 229.1 | 22 |
| Rizatriptan-d6 (IS) | 276.2 | 207.2 | 25 |
Note: The exact MS parameters should be optimized for the specific instrument used.
Conclusion
This application note details a robust and high-throughput LC-MS/MS method for the simultaneous quantification of Rizatriptan and its major metabolites in human plasma. The use of a deuterated internal standard ensures accuracy and precision, while the streamlined sample preparation protocol is well-suited for the rapid screening of a large number of samples in a drug development setting. This methodology provides a valuable tool for researchers and scientists involved in the pharmacokinetic and metabolic profiling of Rizatriptan.
References
Application Note: Liquid-Liquid Extraction Protocol for N10-Monodesmethyl Rizatriptan
For Researchers, Scientists, and Drug Development Professionals
Introduction
N10-Monodesmethyl Rizatriptan is the primary active metabolite of Rizatriptan, a selective 5-hydroxytryptamine (5-HT) 1B/1D receptor agonist used in the treatment of migraine headaches. Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This application note provides a detailed liquid-liquid extraction (LLE) protocol for the efficient recovery of N10-Monodesmethyl Rizatriptan from human plasma, suitable for subsequent analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
While specific LLE protocols for N10-Monodesmethyl Rizatriptan are not extensively documented, this protocol has been developed by adapting established methods for the parent drug, Rizatriptan, and considering the physicochemical properties of its N-desmethyl metabolite. N-monodesmethyl-rizatriptan is a metabolite with activity similar to the parent compound.[1]
Physicochemical Properties
A summary of the key physicochemical properties of N10-Monodesmethyl Rizatriptan is presented in the table below. Understanding these properties is essential for the optimization of the extraction procedure.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇N₅ | [2] |
| Molecular Weight | 255.32 g/mol | [2] |
| Polarity | Expected to be more polar than Rizatriptan | General chemical principles |
Experimental Protocol
This protocol outlines the liquid-liquid extraction of N10-Monodesmethyl Rizatriptan from human plasma.
Materials:
-
Human plasma samples
-
N10-Monodesmethyl Rizatriptan reference standard
-
Rizatriptan reference standard (for simultaneous analysis)
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Methyl tertiary-butyl ether (MTBE), HPLC grade
-
Ethyl acetate, HPLC grade
-
Ammonium hydroxide solution (0.5 M)
-
Sodium sulfate, anhydrous
-
Reconstitution solution (e.g., 50:50 acetonitrile:water)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Thaw frozen human plasma samples to room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
-
Spiking (for calibration and quality control samples):
-
To 500 µL of blank plasma, add the appropriate volume of N10-Monodesmethyl Rizatriptan and/or Rizatriptan standard solutions to achieve the desired concentrations.
-
Add 50 µL of the internal standard solution to all samples, including blanks, calibration standards, and quality control samples.
-
-
Alkalinization:
-
Add 100 µL of 0.5 M ammonium hydroxide solution to each 500 µL plasma sample.
-
Vortex briefly to mix. This step is crucial to deprotonate the amine groups of the analyte and internal standard, rendering them less water-soluble and more amenable to extraction into an organic solvent.
-
-
Liquid-Liquid Extraction:
-
Add 3 mL of methyl tertiary-butyl ether (MTBE) to each tube. Alternative solvents like ethyl acetate can also be tested for optimal recovery.
-
Cap the tubes and vortex vigorously for 5 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
-
Phase Separation:
-
Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to achieve a clear separation of the aqueous and organic layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer (MTBE) to a clean glass tube, avoiding any disturbance of the protein interface.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 200 µL of the reconstitution solution (e.g., 50:50 acetonitrile:water).
-
Vortex for 1 minute to ensure complete dissolution of the analytes.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for analysis by HPLC or LC-MS/MS.
-
Experimental Workflow
Caption: Liquid-Liquid Extraction Workflow for N10-Monodesmethyl Rizatriptan.
Quantitative Data Summary
The following table summarizes the expected performance of this LLE protocol. These values are based on typical recoveries for similar analytes and should be validated in your laboratory.
| Parameter | N10-Monodesmethyl Rizatriptan | Rizatriptan | Internal Standard |
| Extraction Recovery (%) | > 80% | > 85% | > 85% |
| Linearity Range (ng/mL) | 0.1 - 100 | 0.1 - 100 | N/A |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.1 | N/A |
| Intra-day Precision (%RSD) | < 15% | < 15% | N/A |
| Inter-day Precision (%RSD) | < 15% | < 15% | N/A |
| Matrix Effect (%) | 85 - 115% | 85 - 115% | 85 - 115% |
Chromatographic Conditions (for simultaneous analysis)
For the simultaneous determination of N10-Monodesmethyl Rizatriptan and Rizatriptan, a reverse-phase HPLC method is recommended. Due to its higher polarity, N10-Monodesmethyl Rizatriptan is expected to have a shorter retention time than Rizatriptan.
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to elute Rizatriptan |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Detector | Tandem Mass Spectrometer (in positive ESI mode) |
Signaling Pathway Diagram
The following diagram illustrates the metabolic relationship between Rizatriptan and N10-Monodesmethyl Rizatriptan.
Caption: Metabolic conversion of Rizatriptan to its N-desmethyl metabolite.
Conclusion
This application note provides a comprehensive and detailed liquid-liquid extraction protocol for N10-Monodesmethyl Rizatriptan from human plasma. The method is designed to be robust and provide high recovery, making it suitable for regulated bioanalysis. As with any analytical method, validation of this protocol in the end-user's laboratory is essential to ensure reliable and accurate results. The provided chromatographic conditions offer a starting point for the simultaneous analysis of the parent drug and its active metabolite.
References
Application Notes and Protocols for the Quantitative Assay of N-desmethyl rizatriptan in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-desmethyl rizatriptan is a minor but pharmacologically active metabolite of rizatriptan, a selective 5-HT1B/1D receptor agonist used in the treatment of migraine headaches.[1][2] The primary metabolic pathway of rizatriptan is oxidative deamination by monoamine oxidase-A (MAO-A) to an inactive indole acetic acid metabolite.[1][2][3] The formation of N-desmethyl rizatriptan occurs to a lesser extent. Monitoring the urinary excretion of N-desmethyl rizatriptan can provide valuable insights into the pharmacokinetics and metabolism of the parent drug. This document provides a detailed protocol for a quantitative assay of N-desmethyl rizatriptan in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Metabolic Pathway of Rizatriptan
Rizatriptan is primarily metabolized by monoamine oxidase-A (MAO-A) through oxidative deamination. A minor pathway involves the N-demethylation to its active metabolite, N-desmethyl rizatriptan.
Experimental Workflow
The quantitative analysis of N-desmethyl rizatriptan in urine involves several key steps, from sample collection to data analysis. The following diagram outlines the general experimental workflow.
Detailed Experimental Protocols
Materials and Reagents
-
N-desmethyl rizatriptan reference standard
-
N-desmethyl rizatriptan-d3 (or other suitable stable isotope-labeled internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human urine (drug-free)
-
Liquid-Liquid Extraction: Methyl tert-butyl ether (MTBE)
-
Solid-Phase Extraction: Mixed-mode cation exchange SPE cartridges
Preparation of Standards and Quality Control Samples
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve N-desmethyl rizatriptan in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution with a methanol/water (1:1, v/v) mixture to create calibration standards ranging from 0.5 ng/mL to 500 ng/mL.
-
Internal Standard (IS) Working Solution (100 ng/mL): Prepare a working solution of N-desmethyl rizatriptan-d3 in methanol/water (1:1, v/v).
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human urine at low, medium, and high concentrations (e.g., 1.5 ng/mL, 75 ng/mL, and 400 ng/mL).
Sample Preparation
Option A: Liquid-Liquid Extraction (LLE)
-
To 0.5 mL of urine sample, add 50 µL of the IS working solution and vortex.
-
Add 3 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
Option B: Solid-Phase Extraction (SPE)
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 0.5 mL of urine sample, add 50 µL of the IS working solution and vortex.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
LC-MS/MS Method
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II LC or equivalent |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Agilent 6475A Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | See Table 1 |
| Gas Temperature | 325°C |
| Gas Flow | 10 L/min |
| Nebulizer | 45 psi |
| Capillary Voltage | 3500 V |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-desmethyl rizatriptan | 256.1 | 187.1 | 20 |
| N-desmethyl rizatriptan-d3 (IS) | 259.1 | 190.1 | 20 |
Note: The exact mass of N-desmethyl rizatriptan is approximately 255.15 Da. The precursor ion [M+H]+ is therefore m/z 256.1. The product ion is predicted based on the fragmentation of the parent compound, rizatriptan (m/z 270 -> 201), which involves the loss of the dimethylamine group.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the quantitative assay for N-desmethyl rizatriptan in urine. These values are based on typical performance for similar bioanalytical methods and should be confirmed during in-house method validation.
Table 2: Calibration Curve and Sensitivity
| Parameter | Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Limit of Detection (LOD) | 0.15 ng/mL |
The LLOQ for N-monodesmethyl rizatriptan in plasma has been reported to be 0.2 ng/mL.
Table 3: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% bias) |
| Low | 1.5 | < 15% | < 15% | ± 15% |
| Medium | 75 | < 15% | < 15% | ± 15% |
| High | 400 | < 15% | < 15% | ± 15% |
Table 4: Recovery and Matrix Effect
| Parameter | LLE | SPE |
| Extraction Recovery | ||
| Low QC | > 80% | > 85% |
| Medium QC | > 80% | > 85% |
| High QC | > 80% | > 85% |
| Matrix Effect | ||
| Low QC | 85 - 115% | 85 - 115% |
| High QC | 85 - 115% | 85 - 115% |
Conclusion
This document provides a comprehensive framework for the development and implementation of a quantitative assay for N-desmethyl rizatriptan in human urine. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the expected performance characteristics, offer a robust starting point for researchers and scientists in the field of drug metabolism and pharmacokinetics. Adherence to good laboratory practices and thorough in-house validation are essential to ensure the generation of high-quality, reliable data.
References
Application Notes and Protocols for N10-Monodesmethyl Rizatriptan-d3 in Clinical Pharmacology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N10-Monodesmethyl Rizatriptan-d3 as an internal standard for the quantitative analysis of N10-monodesmethyl rizatriptan, an active metabolite of the anti-migraine drug rizatriptan, in clinical pharmacology research. Detailed protocols for sample preparation and bioanalytical methods are provided to guide researchers in their study design and execution.
Introduction
Rizatriptan is a selective 5-hydroxytryptamine (5-HT) 1B/1D receptor agonist used for the acute treatment of migraine headaches.[1][2][3] Its therapeutic effect is attributed to the constriction of intracranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides.[4][5][6] Rizatriptan is primarily metabolized by monoamine oxidase-A (MAO-A) to an inactive indole acetic acid metabolite.[2][7] A minor metabolic pathway leads to the formation of N10-monodesmethyl-rizatriptan, a metabolite that retains pharmacological activity similar to the parent compound.[2][7] Plasma concentrations of N10-monodesmethyl-rizatriptan are approximately 14% of those of rizatriptan and it is eliminated at a similar rate.[2]
Given its pharmacological activity, the accurate quantification of N10-monodesmethyl rizatriptan in biological matrices is crucial for comprehensive pharmacokinetic and pharmacodynamic (PK/PD) modeling in clinical trials. This compound is a stable isotope-labeled analog of the metabolite, making it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. Its use corrects for variability in sample preparation and instrument response, ensuring the accuracy and precision of the analytical method.
Quantitative Data
The following tables summarize key parameters for the bioanalysis of N10-monodesmethyl rizatriptan using this compound as an internal standard. These values are derived from published methods for rizatriptan and its metabolites and may require optimization for specific laboratory conditions.[8][9]
Table 1: LC-MS/MS Parameters for N10-Monodesmethyl Rizatriptan and this compound
| Parameter | N10-Monodesmethyl Rizatriptan | This compound (Internal Standard) |
| Mass Transition (m/z) | To be determined empirically | To be determined empirically |
| Collision Energy (eV) | To be optimized | To be optimized |
| Cone Voltage (V) | To be optimized | To be optimized |
Note: Specific mass transitions and optimal instrument parameters need to be determined by direct infusion of the analytes into the mass spectrometer.
Table 2: Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linear Calibration Range (Plasma) | 0.2–40.0 ng/mL[8] |
| Linear Calibration Range (Urine) | 2–1000 ng/mL[8] |
| Coefficient of Variation (Plasma) | 3.9 to 7.1%[8] |
| Coefficient of Variation (Urine) | 5.2 to 7.2%[8] |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (CV%) | ≤15% (≤20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Investigated to ensure no significant ion suppression or enhancement |
| Stability (Freeze-thaw, Bench-top, Long-term) | Within ±15% of nominal concentration |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of Plasma Samples
This protocol outlines a general procedure for the extraction of N10-monodesmethyl rizatriptan and the internal standard from human plasma.
Materials:
-
Human plasma samples
-
This compound internal standard working solution
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
SPE cartridges (e.g., C18)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Vortex mixer
Procedure:
-
Thaw plasma samples at room temperature.
-
Spike a known volume of plasma (e.g., 200 µL) with the this compound internal standard solution.
-
Vortex mix for 30 seconds.
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
This protocol provides a starting point for the development of an LC-MS/MS method for the quantification of N10-monodesmethyl rizatriptan.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (to be optimized):
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions (to be optimized):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: As recommended by the instrument manufacturer
-
Gas Flow Rates: As recommended by the instrument manufacturer
Data Analysis:
-
Quantification is based on the peak area ratio of the analyte to the internal standard (this compound).
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
-
The concentration of the analyte in the unknown samples is determined by interpolation from the calibration curve.
Visualizations
Caption: Bioanalytical workflow for the quantification of N10-monodesmethyl rizatriptan.
Caption: Simplified signaling pathway of rizatriptan's action in migraine.
References
- 1. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maxalt (Rizatriptan Benzoate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Rizatriptan Monograph for Professionals - Drugs.com [drugs.com]
- 4. droracle.ai [droracle.ai]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Rizatriptan Benzoate? [synapse.patsnap.com]
- 7. Bioequivalence Study of Two Orodispersible Rizatriptan Formulations of 10 mg in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of moclobemide on the pharmacokinetics of the 5-HT1B/1D agonist rizatriptan in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a selective and robust LC-MS/MS method for high-throughput quantifying rizatriptan in small plasma samples: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of N10-Monodesmethyl Rizatriptan-d3 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of stock solutions of N10-Monodesmethyl Rizatriptan-d3, a stable isotope-labeled internal standard crucial for the quantitative analysis of N10-Monodesmethyl Rizatriptan. The primary application of this standard is in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), to ensure accuracy and precision in pharmacokinetic and metabolic studies of its parent drug, Rizatriptan.
N10-Monodesmethyl Rizatriptan is a metabolite of Rizatriptan, a selective 5-HT1B/1D receptor agonist used in the treatment of migraines.[1][2][3][4] The deuterated form, this compound, serves as an ideal internal standard because its chemical and physical properties are nearly identical to the analyte, but it has a different mass-to-charge ratio, allowing for clear differentiation in mass spectrometry.
Compound Information and Properties
A summary of the key properties of this compound is provided in the table below. This information is essential for accurate preparation and handling of the stock solution.
| Property | Value | Source(s) |
| Chemical Name | N-(Methyl-d3)-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-ethanamine | LGC Standards[5], Coompo[6] |
| CAS Number | 1215678-02-6 | LGC Standards[5], Pharmaffiliates[7] |
| Molecular Formula | C14H14D3N5 | LGC Standards[5], Pharmaffiliates[7] |
| Molecular Weight | 258.34 g/mol | LGC Standards[5], Pharmaffiliates[7] |
| Physical Form | Neat solid, Pale Yellow Thick Oil | LGC Standards[5], Coompo[6] |
| Purity | ≥98% (typical) | Coompo[6] |
| Suggested Solvents | DMSO (Dimethyl sulfoxide), Methanol, Chloroform, Dichloromethane | Coompo[6], lookchem[8] |
| Storage Conditions | 2-8°C or -20°C, protected from light and air | Coompo[6], lookchem[8] |
| Solubility of Parent Compound (Rizatriptan benzoate) | Ethanol (~1 mg/ml), DMSO (~20 mg/ml), Dimethylformamide (~15 mg/ml) | Cayman Chemical[9] |
Experimental Protocol: Preparation of a 1 mg/mL Primary Stock Solution
This protocol outlines the steps for preparing a 1 mg/mL primary stock solution of this compound. This concentration is a common starting point for creating calibration standards and quality control samples for bioanalytical assays.
Materials and Equipment:
-
This compound (as a neat solid)
-
Dimethyl sulfoxide (DMSO), HPLC or LC-MS grade
-
Analytical balance (readable to at least 0.01 mg)
-
1 mL Class A amber volumetric flask
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
-
Cryogenic vials for aliquoting and storage
Safety Precautions:
-
Handle this compound in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Review the Safety Data Sheet (SDS) for this compound and all solvents before starting the procedure.
Procedure:
-
Equilibration: Allow the vial containing this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.
-
Weighing:
-
Tare the analytical balance with a clean, empty weighing vessel.
-
Carefully weigh approximately 1 mg of this compound into the weighing vessel. Record the exact weight.
-
Note: If the compound is supplied in a pre-weighed vial, this step can be skipped. Proceed with the amount specified on the certificate of analysis.
-
-
Dissolution:
-
Quantitatively transfer the weighed this compound to a 1 mL amber volumetric flask.
-
Add approximately 0.75 mL of DMSO to the flask.
-
Cap the flask and vortex for 1-2 minutes to facilitate dissolution. If the compound is an oil, rinse the original vial with the solvent to ensure complete transfer.
-
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
-
Dilution to Volume:
-
Once the solid is completely dissolved, add DMSO to the volumetric flask until the bottom of the meniscus reaches the 1 mL calibration mark.
-
Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.
-
-
Calculation of Exact Concentration:
-
Calculate the precise concentration of the stock solution using the following formula:
-
Concentration (mg/mL) = (Exact weight of compound in mg) / (Volume of volumetric flask in mL)
-
-
-
Storage and Aliquoting:
-
Transfer the primary stock solution into clearly labeled, amber cryogenic vials in smaller aliquots (e.g., 50 µL or 100 µL). This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or below for long-term stability. It is recommended to store one working aliquot at 2-8°C for immediate use.
-
Preparation of Working Solutions
Working solutions are prepared by diluting the primary stock solution to lower concentrations suitable for spiking into calibration standards and quality control samples.
Example: Preparation of a 10 µg/mL Working Solution
-
Obtain Primary Stock: Retrieve an aliquot of the 1 mg/mL primary stock solution and allow it to thaw and equilibrate to room temperature.
-
Dilution:
-
Pipette 10 µL of the 1 mg/mL primary stock solution into a 1 mL volumetric flask.
-
Dilute to the 1 mL mark with an appropriate solvent (e.g., a mixture of methanol and water, consistent with the initial mobile phase of the LC-MS method).
-
Vortex thoroughly to ensure homogeneity.
-
-
Storage: Store the working solution at 2-8°C. It is recommended to prepare fresh working solutions regularly, for instance, weekly, depending on stability, which should be determined during method validation.
Diagrams
Metabolic Pathway of Rizatriptan
The following diagram illustrates the metabolic conversion of Rizatriptan to its primary active metabolite, N10-Monodesmethyl Rizatriptan.
Caption: Metabolic conversion of Rizatriptan.
Experimental Workflow for Stock Solution Preparation
This workflow outlines the key steps from receiving the compound to storing the final stock solution aliquots.
Caption: Workflow for preparing stock solutions.
References
- 1. Maxalt (Rizatriptan Benzoate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. drugs.com [drugs.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. This compound | 1215678-02-6 - Coompo [coompo.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. lookchem.com [lookchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Isotopic Exchange in Deuterated Internal Standards
Welcome to our technical support center dedicated to addressing a critical challenge in quantitative analysis: isotopic exchange in deuterated internal standards. This resource is tailored for researchers, scientists, and drug development professionals who rely on the accuracy and reliability of mass spectrometry-based assays. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) presented in a user-friendly question-and-answer format to help you identify, mitigate, and prevent issues related to the stability of your deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a significant concern for my deuterated internal standards?
A1: Isotopic exchange, often referred to as H/D or back-exchange, is a chemical process where a deuterium atom on your deuterated internal standard is substituted by a hydrogen atom from its surroundings, such as the solvent or sample matrix.[1] This phenomenon is a major concern because it alters the mass of the internal standard, which is the very basis for its differentiation from the analyte in mass spectrometry.[2] The loss of deuterium can lead to an underestimation of the internal standard's concentration, resulting in an overestimation of your analyte's concentration.[1][2] In more severe instances, complete deuterium loss can generate a "false positive" signal for the unlabeled analyte.[1]
Q2: What are the primary factors that promote unwanted isotopic exchange?
A2: The stability of a deuterium label is influenced by several factors:
-
Position of the Deuterium Label: Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) are highly susceptible to exchange.[3] Labels on carbon atoms adjacent to carbonyl groups or on certain aromatic rings can also be prone to exchange under specific conditions.
-
pH of the Solution: Both acidic and basic conditions can catalyze isotopic exchange. The rate of back-exchange is typically at its minimum around a pH of 2.5.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[2] Therefore, storing and processing samples at elevated temperatures can lead to a significant loss of deuterium.
-
Solvent Composition: Protic solvents, such as water and methanol, can act as a source of hydrogen atoms, driving the back-exchange process.[2]
-
Sample Matrix: The components of the sample matrix, like enzymes in plasma or urine, can facilitate isotopic exchange.[2]
Q3: Which functional groups are most susceptible to isotopic exchange?
A3: The position of the deuterium label within the molecule is critical to its stability. Hydrogens attached to heteroatoms are generally the most labile and prone to exchange. The following table summarizes the relative lability of hydrogens on common functional groups:
| Functional Group | Exchangeability | Conditions Favoring Exchange |
| Alcohols (-OH) | Highly Labile | Neutral, acidic, or basic conditions |
| Amines (-NH₂, -NHR) | Highly Labile | Neutral, acidic, or basic conditions |
| Carboxylic Acids (-COOH) | Highly Labile | Neutral, acidic, or basic conditions |
| Amides (-CONH-) | Labile | Acid or base-catalyzed |
| α-Hydrogens to Carbonyls | Moderately Labile | Acid or base-catalyzed (via enolization) |
Q4: How can I prevent or minimize isotopic exchange during my experiments?
A4: To maintain the integrity of your deuterated internal standards, consider the following preventative measures:
-
Select a Stable Labeled Position: Whenever possible, choose an internal standard where the deuterium labels are on stable, non-exchangeable positions.
-
Control pH: Maintain the pH of your samples and solutions as close to neutral as possible, unless the stability of the analyte requires acidic or basic conditions. If acidic conditions are necessary, a pH around 2.5 is often optimal for minimizing back-exchange.
-
Maintain Low Temperatures: Store your standards and samples at low temperatures (e.g., 4°C or frozen) and perform sample preparation steps on ice to slow down the rate of exchange.
-
Use Aprotic Solvents: When preparing stock solutions, opt for high-purity aprotic solvents like acetonitrile or DMSO. Minimize the time the standard is in contact with protic solvents.
-
Consider ¹³C or ¹⁵N Labeled Standards: For analytes with highly labile protons, using an internal standard labeled with a stable isotope like ¹³C or ¹⁵N can be a more robust, albeit often more expensive, alternative as they are not susceptible to this type of exchange.
Troubleshooting Guide
This section provides a step-by-step approach to identifying and resolving common issues related to isotopic exchange.
Problem 1: I am observing a decreasing or inconsistent signal for my deuterated internal standard across an analytical run.
-
Possible Cause: This is a classic symptom of isotopic exchange occurring in the autosampler or during sample processing. The longer the sample sits in a protic solvent or at room temperature, the more exchange can occur.
-
Troubleshooting Steps:
-
Verify Autosampler Temperature: Ensure your autosampler is maintaining the set low temperature (e.g., 4°C).
-
Analyze a Stability Time Course: Prepare a set of quality control (QC) samples and inject them at the beginning, middle, and end of a long analytical run to assess the stability of the internal standard over time in the autosampler.
-
Minimize Sample Residence Time: If instability is observed, try to minimize the time samples are stored in the autosampler before injection.
-
Problem 2: My calibration curve is non-linear, particularly at the lower or higher ends.
-
Possible Cause: While other factors can cause non-linearity, isotopic exchange can contribute. If the internal standard is exchanging back to the unlabeled analyte, it can artificially inflate the analyte signal, especially at low concentrations.
-
Troubleshooting Steps:
-
Assess Internal Standard Purity: Analyze a high concentration of your deuterated internal standard alone to check for the presence of the unlabeled analyte. The response of the unlabeled analyte should be minimal.
-
Perform a Stability Study: Conduct the stability experiment detailed in the "Experimental Protocols" section to determine if exchange is occurring under your assay conditions.
-
Problem 3: I am seeing a peak for the unlabeled analyte in my blank samples that are only spiked with the deuterated internal standard.
-
Possible Cause: This is a strong indication of either isotopic exchange or the presence of the unlabeled analyte as an impurity in the internal standard.
-
Troubleshooting Steps:
-
Review the Certificate of Analysis (CofA): Check the isotopic purity of your deuterated internal standard provided by the manufacturer.
-
Conduct the Stability Experiment: The stability experiment will help you differentiate between impurity and active back-exchange. If the analyte peak grows over time, it's indicative of exchange.
-
Data Presentation: Impact of Experimental Conditions on Isotopic Exchange
The following table provides hypothetical data from a stability study on a deuterated internal standard ("Analyte-d4") to illustrate the impact of pH, temperature, and solvent on the extent of back-exchange. This data is representative of the expected trends based on chemical principles.
Table 1: Stability of Analyte-d4 Under Various Incubation Conditions
| Condition ID | Solvent System | pH | Temperature (°C) | Incubation Time (hours) | Back-Exchange (%) |
| 1 | 50:50 Acetonitrile:Water | 7.0 | 4 | 24 | 1.5 |
| 2 | 50:50 Acetonitrile:Water | 7.0 | 25 | 24 | 8.2 |
| 3 | 50:50 Acetonitrile:Water | 7.0 | 37 | 24 | 15.6 |
| 4 | 50:50 Acetonitrile:Water | 2.5 | 25 | 24 | 2.1 |
| 5 | 50:50 Acetonitrile:Water | 9.0 | 25 | 24 | 12.8 |
| 6 | 100% Acetonitrile | N/A | 25 | 24 | <0.5 |
| 7 | 100% Methanol | N/A | 25 | 24 | 3.4 |
Experimental Protocols
Protocol 1: Detailed Methodology for Assessing the Stability of a Deuterated Internal Standard
Objective: To quantitatively assess the stability of a deuterated internal standard and determine the extent of isotopic back-exchange under specific experimental conditions (e.g., in different solvents, at various pH values and temperatures).
Materials:
-
Deuterated internal standard (IS) stock solution (e.g., 1 mg/mL in acetonitrile).
-
Unlabeled analyte reference standard.
-
Blank matrix (e.g., human plasma, rat urine).
-
Solvents to be tested (e.g., water, methanol, acetonitrile, mobile phase).
-
Buffers for pH adjustment (e.g., phosphate buffers for pH 7, formate buffers for acidic pH).
-
LC-MS/MS system.
Methodology:
-
Preparation of Incubation Samples:
-
Prepare a working solution of the deuterated IS at a concentration relevant to your assay (e.g., 100 ng/mL).
-
For each condition to be tested (different solvents, pH, temperature), aliquot the appropriate solvent/buffer into labeled vials.
-
Spike the deuterated IS working solution into each vial to achieve a final concentration used in your analytical method (e.g., 10 ng/mL).
-
Prepare a "Time Zero" (T₀) sample by immediately processing a freshly spiked sample as described in step 3.
-
-
Incubation:
-
Incubate the prepared samples under the desired conditions. For example:
-
Temperature: 4°C, 25°C (room temperature), 37°C.
-
Time points: 0, 2, 4, 8, 24 hours.
-
-
-
Sample Processing:
-
At each time point, take an aliquot of the incubated sample.
-
If using a biological matrix, perform your standard sample extraction procedure (e.g., protein precipitation with acetonitrile, liquid-liquid extraction, or solid-phase extraction).
-
If using a simple solvent system, you may be able to dilute and inject directly.
-
-
LC-MS/MS Analysis:
-
Analyze the processed samples using a validated LC-MS/MS method.
-
Monitor the mass transitions for both the deuterated internal standard and the unlabeled analyte.
-
-
Data Analysis and Calculation of Back-Exchange:
-
For each sample, determine the peak area of the deuterated IS and the unlabeled analyte.
-
Calculate the percentage of back-exchange using the following formula:
-
Plot the % Back-Exchange against incubation time for each condition to visualize the stability of the deuterated internal standard.
-
Mandatory Visualization
References
Navigating the Nuances of Isotope-Labeled Standards: A Technical Support Center for Chromatographic Shifts of N10-Monodesmethyl Rizatriptan-d3
For researchers and drug development professionals utilizing N10-Monodesmethyl Rizatriptan-d3 as an internal standard in LC-MS/MS assays, encountering a chromatographic shift between the deuterated standard and the native analyte can be a significant analytical challenge. This technical support center provides a comprehensive resource with troubleshooting guides and frequently asked questions (FAQs) to address this specific issue, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
N10-Monodesmethyl Rizatriptan is a primary metabolite of Rizatriptan, a medication used for the treatment of migraines. The "-d3" designation indicates that three hydrogen atoms in the N-methyl group have been replaced with deuterium, a stable isotope of hydrogen. This deuterated version is an ideal internal standard for the quantitative analysis of N10-Monodesmethyl Rizatriptan in biological matrices. Its chemical and physical properties are nearly identical to the analyte, but it has a different mass, allowing for its distinction by a mass spectrometer.
Q2: What is a chromatographic shift and why is it observed between N10-Monodesmethyl Rizatriptan and its d3-labeled internal standard?
A chromatographic shift refers to a difference in retention time between two compounds during chromatographic separation. When using a deuterated internal standard like this compound, it is often observed to elute slightly earlier than the non-deuterated analyte in reversed-phase liquid chromatography (RPLC).[1][2][3] This phenomenon is known as the "chromatographic deuterium effect" or "isotope effect".[1][2]
The underlying cause of this effect is the subtle difference in physicochemical properties between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in van der Waals interactions and hydrophobicity.[2] In RPLC, where separation is based on hydrophobicity, the slightly less hydrophobic nature of the deuterated compound can result in weaker interactions with the non-polar stationary phase and, consequently, an earlier elution time.[1]
Q3: Why is it important to address the chromatographic shift between the analyte and its deuterated internal standard?
Ideally, an internal standard should co-elute with the analyte to experience the same matrix effects and ionization suppression or enhancement in the mass spectrometer.[1] If a significant chromatographic shift exists, the analyte and the internal standard may elute into different regions of the chromatogram where the matrix effects are not identical. This can lead to inaccurate and imprecise quantification of the analyte.[1]
Troubleshooting Guide: Addressing the Chromatographic Shift
This guide provides a systematic approach to diagnosing and resolving the chromatographic shift between N10-Monodesmethyl Rizatriptan and this compound.
Issue 1: Observed Peak Splitting or Tailing for the Analyte/Internal Standard Pair
Question: My chromatogram shows split or tailing peaks for what should be a single analyte. How can I determine the cause?
Answer: Peak splitting or tailing can have multiple causes. It's important to differentiate between a chromatographic problem affecting a single peak and the inherent separation of the analyte and its deuterated internal standard.
-
Initial Assessment:
-
Inject Analyte and Internal Standard Separately: This will confirm if each compound produces a single, well-defined peak under the current chromatographic conditions. If either compound shows splitting or tailing on its own, the issue may lie with the column, mobile phase, or sample solvent.
-
Examine Peak Shape of Other Analytes: If you are running a multi-analyte assay, check the peak shapes of other compounds. If all peaks are distorted, it could indicate a system-wide issue like a blocked frit or a void in the column.[4]
-
-
Troubleshooting Steps:
-
Optimize Sample Solvent: Ensure the sample solvent is compatible with the initial mobile phase conditions. A high concentration of organic solvent in the sample can cause peak distortion. Try reducing the organic content of the sample solvent.[4]
-
Check for Column Contamination or Degradation: A contaminated guard column or analytical column can lead to poor peak shape. Flush the column with a strong solvent or replace it if necessary.
-
Evaluate for Co-eluting Interferences: If the peak splitting is inconsistent across samples, it may be due to a co-eluting interference from the matrix. Adjusting the chromatographic selectivity may be necessary.
-
Issue 2: Confirmed Chromatographic Shift Between N10-Monodesmethyl Rizatriptan and this compound
Question: I have confirmed that both the analyte and the internal standard are individually giving good peak shapes, but they are separating from each other. How can I achieve co-elution?
Answer: Achieving co-elution or minimizing the separation between the analyte and its deuterated internal standard is crucial for accurate quantification. The following strategies can be employed:
-
Method Optimization:
-
Adjust Mobile Phase Composition: Modifying the organic modifier (e.g., switching from acetonitrile to methanol) or the mobile phase additives can alter the selectivity of the separation and potentially reduce the deuterium isotope effect.
-
Modify Gradient Profile: A shallower gradient can sometimes improve the co-elution of closely related compounds.
-
Change Column Temperature: Temperature can influence the interactions between the analytes and the stationary phase. Experimenting with different column temperatures may help to reduce the separation.[5]
-
Use a Column with Lower Resolution: In some cases, a column with slightly lower resolving power can be advantageous to ensure the analyte and internal standard peaks overlap sufficiently to compensate for matrix effects.[1]
-
-
Data Analysis Considerations:
-
If a complete co-elution cannot be achieved, it is essential to ensure that the peak integration is consistent and accurate for both the analyte and the internal standard. The integration window should be set to capture the entire peak for both compounds.
-
Quantitative Data Summary
| Compound | Expected Retention Time (min) | Expected Shift (ΔRT vs. Analyte) (min) |
| N10-Monodesmethyl Rizatriptan | 2.50 | - |
| This compound | 2.48 | -0.02 |
Note: The actual retention times and the magnitude of the shift will depend on the specific chromatographic conditions used.
Experimental Protocols
Protocol 1: Diagnosing the Chromatographic Shift
Objective: To confirm and quantify the retention time difference between N10-Monodesmethyl Rizatriptan and this compound.
Methodology:
-
Prepare Individual Standard Solutions:
-
Prepare a 1 µg/mL solution of N10-Monodesmethyl Rizatriptan in the initial mobile phase composition.
-
Prepare a 1 µg/mL solution of this compound in the initial mobile phase composition.
-
-
Prepare a Mixed Standard Solution:
-
Prepare a solution containing both N10-Monodesmethyl Rizatriptan (1 µg/mL) and this compound (1 µg/mL) in the initial mobile phase composition.
-
-
LC-MS/MS Analysis:
-
Inject the individual and mixed standard solutions onto the LC-MS/MS system.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode, using specific transitions for both the analyte and the deuterated internal standard.
-
-
Data Analysis:
-
Determine the retention time at the apex of each peak.
-
Calculate the difference in retention time (ΔRT) between the analyte and the internal standard in the mixed solution.
-
Protocol 2: Method Optimization for Co-elution
Objective: To adjust chromatographic parameters to minimize the separation between N10-Monodesmethyl Rizatriptan and this compound.
Methodology:
-
Systematic Parameter Adjustment:
-
Mobile Phase Organic Modifier:
-
Run the mixed standard solution using a mobile phase with acetonitrile as the organic modifier.
-
Replace acetonitrile with methanol at the same concentration and re-run the analysis.
-
Compare the ΔRT between the two runs.
-
-
Gradient Slope:
-
Using the preferred organic modifier, run the mixed standard with the original gradient.
-
Develop a method with a shallower gradient (e.g., increase the gradient time by 50%) and re-run the analysis.
-
Compare the ΔRT.
-
-
Column Temperature:
-
Set the column temperature to 30°C and run the mixed standard.
-
Increase the temperature to 40°C and 50°C, re-running the analysis at each temperature.
-
Compare the ΔRT at different temperatures.
-
-
-
Evaluation:
-
Based on the results, select the combination of parameters that provides the smallest ΔRT while maintaining good peak shape and sensitivity.
-
Visualizations
Caption: A troubleshooting workflow for addressing chromatographic shifts.
Caption: The deuterium isotope effect in reversed-phase chromatography.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 4. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 5. Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Mass Spectrometry for Deuterated Compounds: A Technical Support Center
Welcome to the Technical Support Center for optimizing mass spectrometry parameters for deuterated compounds. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is there a retention time shift between my analyte and its deuterated internal standard?
A1: A slight, reproducible shift in retention time between an analyte and its deuterated internal standard is a known phenomenon called the "chromatographic isotope effect". This occurs because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to different interactions with the stationary phase of the liquid chromatography (LC) column. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. While perfect co-elution is ideal, a small, consistent separation may be acceptable as long as it does not lead to differential matrix effects that could impact quantification accuracy.
Q2: What is "isotopic cross-talk" and how can I minimize it?
A2: Isotopic cross-talk, or interference, happens when the signal from the naturally occurring isotopes of your analyte contributes to the signal of your deuterated internal standard. This is more pronounced when the mass difference between the analyte and the standard is small (e.g., a D2-labeled standard) and at high analyte concentrations. This interference can artificially inflate the internal standard's signal, leading to non-linear calibration curves and inaccurate quantification. To minimize this, it is recommended to use an internal standard with a higher degree of deuteration (D5 or greater) or a ¹³C-labeled standard to create a larger mass difference. A mass difference of at least 3 atomic mass units (amu) is generally recommended.
Q3: Can deuterium atoms on my internal standard exchange with hydrogen atoms from the solvent or matrix?
A3: Yes, this phenomenon, known as "back-exchange," can occur if the deuterium labels are on labile positions, such as -OH, -NH, or -SH groups. This can compromise the integrity of the analysis by altering the mass of the internal standard. To prevent this, it's crucial to use internal standards where deuterium atoms are placed on stable positions, like a carbon backbone. If you suspect back-exchange, you can investigate by incubating the standard in the sample matrix under various conditions (e.g., different pH values, temperatures) and monitoring for any changes in its mass spectrum.
Q4: How does the "kinetic isotope effect" (KIE) relate to the metabolism of deuterated compounds?
A4: The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. Because the C-D bond is stronger than the C-H bond, reactions involving the breaking of a C-D bond are typically slower. This is particularly relevant in drug metabolism studies, where deuteration at a site of metabolic activity can slow down the rate of metabolism by enzymes like cytochrome P450s. This effect can be harnessed to improve the pharmacokinetic properties of a drug.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of deuterated compounds.
Issue 1: Inaccurate or Inconsistent Quantitative Results
-
Symptom: High variability in the analyte to internal standard peak area ratios across a run, or failure to meet acceptance criteria for accuracy and precision.
-
Possible Causes & Solutions:
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Lack of Co-elution: As mentioned in the FAQs, a significant retention time shift can lead to differential matrix effects.
-
Solution: Modify chromatographic conditions (e.g., gradient, mobile phase composition) to achieve co-elution. If this is not possible, a ¹³C-labeled internal standard, which is less prone to chromatographic shifts, may be a better choice.
-
-
Isotopic or Chemical Impurities in the Standard: The deuterated standard itself may contain a small amount of the unlabeled analyte as an impurity.
-
Solution: Always request a certificate of analysis from your supplier that specifies the isotopic and chemical purity. Analyze the internal standard solution by itself to check for the presence of the unlabeled analyte.
-
-
Deuterium Back-Exchange: Labile deuterium atoms may be exchanging with protons from the matrix or solvent.
-
Solution: Ensure the deuterated standard is labeled at stable positions. Avoid highly acidic or basic conditions if the label is known to be labile.
-
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Symptom: Asymmetrical or split peaks for the analyte and/or the deuterated internal standard.
-
Possible Causes & Solutions:
-
Column Issues: Contamination of the column frit or a void in the column packing can cause peak splitting.[1]
-
Solution: Back-flush the column (if permitted by the manufacturer) or replace the column if it's at the end of its lifetime.[1]
-
-
Injection Solvent Mismatch: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.[1]
-
Solution: Dilute the sample in a solvent that is of similar or weaker strength than the initial mobile phase.
-
-
Secondary Interactions: The analyte may have secondary interactions with the stationary phase.[1]
-
Solution: Adjust the mobile phase pH or use a different column chemistry to minimize these interactions.
-
-
Issue 3: Non-Linear Calibration Curve at High Concentrations
-
Symptom: The calibration curve plateaus or becomes non-linear at the upper concentration levels.
-
Possible Causes & Solutions:
-
Ion Source Saturation: At high concentrations, the analyte and internal standard compete for ionization, leading to a disproportional response.
-
Solution: Dilute the samples to bring the analyte concentration into the linear range of the assay.
-
-
Isotopic Interference ("Cross-Talk"): As described in the FAQs, this becomes more pronounced at high analyte concentrations.
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Solution: Use an internal standard with a higher degree of deuteration or a ¹³C-labeled standard. Some mass spectrometry software also allows for mathematical correction of isotopic contributions.
-
-
Quantitative Data Presentation
The following tables provide examples of how to structure quantitative data for optimizing and validating methods using deuterated internal standards.
Table 1: Example of Collision Energy (CE) and Declustering Potential (DP) Optimization for "DrugX" and its Deuterated Internal Standard (DrugX-d4)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Optimized DP (V) | Optimized CE (V) |
| DrugX | 350.2 | 194.1 (Quantifier) | 85 | 28 |
| 350.2 | 152.1 (Qualifier) | 85 | 36 | |
| DrugX-d4 | 354.2 | 198.1 (Quantifier) | 85 | 28 |
| 354.2 | 152.1 (Qualifier) | 85 | 36 |
This table demonstrates that for this specific compound, the optimal collision energy for the quantifier transition was the same for both the analyte and its deuterated internal standard, which is ideal for an isotope dilution assay.
Table 2: Comparison of Assay Performance with a Deuterated vs. a Non-Deuterated (Structural Analogue) Internal Standard
| Parameter | Deuterated Internal Standard | Structural Analogue Internal Standard | Acceptance Criteria (ICH M10) |
| Intra-Assay Precision (%CV) | 0.9 - 14.7% | Generally higher and more variable | ≤ 15% (≤ 20% at LLOQ) |
| Inter-Assay Precision (%CV) | 2.5 - 12.5% | Generally higher and more variable | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | 90 - 113% | 96.8% (with higher standard deviation) | Within ± 15% (± 20% at LLOQ) |
| Matrix Effect (%CV of IS-Normalized Matrix Factor) | Well-compensated | Can be significant and variable | ≤ 15% |
This table summarizes typical performance differences, highlighting the superior precision and accuracy achieved with a deuterated internal standard due to its ability to better compensate for matrix effects.
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters (DP and CE) by Direct Infusion
Objective: To determine the optimal declustering potential (DP) and collision energy (CE) for the analyte and its deuterated internal standard to maximize signal intensity for selected reaction monitoring (SRM) transitions.
Methodology:
-
Prepare Solutions:
-
Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
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From the stock solutions, prepare separate working solutions for infusion at a concentration of approximately 100-1000 ng/mL in a solvent mixture that mimics the initial mobile phase conditions of the intended LC method.
-
-
Precursor Ion Identification (Q1 Scan):
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Set up a syringe pump to infuse the analyte working solution at a low, steady flow rate (e.g., 5-10 µL/min) into the mass spectrometer's ion source.
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In the instrument control software, set the scan type to a Q1 scan over a mass range that includes the expected molecular weight of the analyte.
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Identify the most abundant ion, which is typically the protonated molecule [M+H]⁺ in positive ion mode.
-
-
Product Ion Selection (Product Ion Scan):
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Change the scan type to "Product Ion Scan."
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Set the Q1 quadrupole to transmit only the precursor ion m/z identified in the previous step.
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Scan the Q3 quadrupole over a relevant mass range to detect the fragment ions.
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Select two or three of the most intense and stable product ions to be used for the SRM transitions (one for quantification and one or two for confirmation).
-
-
Declustering Potential (DP) Optimization:
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Set up an SRM method using the precursor ion and one of the selected product ions.
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Create an experiment that ramps the DP value across a relevant range (e.g., from 20 V to 150 V in 10 V steps) while monitoring the SRM transition intensity.
-
The optimal DP is the voltage that produces the maximum signal intensity for the precursor ion.
-
-
Collision Energy (CE) Optimization:
-
Using the optimized DP, create an experiment to optimize the CE for each SRM transition.
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Ramp the CE across a range relevant for the molecule's stability (e.g., from 10 V to 60 V in 2 V steps).
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Plot the ion intensity as a function of the CE to generate a breakdown curve. The optimal CE is the voltage that yields the maximum product ion signal.
-
-
Repeat for Deuterated Standard:
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Repeat steps 2 through 5 using the working solution of the deuterated internal standard.
-
-
Compile Data:
-
Compile all optimized parameters into a clear, tabular format (as shown in Table 1) for the final analytical method.
-
Protocol 2: Evaluation of Matrix Effects
Objective: To assess the ability of a deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).
Methodology:
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Prepare Sample Sets:
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Obtain blank matrix from at least six different sources.
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Set A (Post-extraction spike): Extract blank matrix and then spike with the analyte and deuterated internal standard at low and high concentrations.
-
Set B (Neat solution): Spike the analyte and deuterated internal standard at the same low and high concentrations in a neat solution (e.g., the mobile phase).
-
-
Sample Analysis:
-
Analyze both sets of samples using the optimized LC-MS/MS method.
-
-
Data Analysis:
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Calculate the Matrix Factor (MF) for the analyte and the internal standard by comparing the peak areas from Set A to the peak areas from Set B:
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MF = (Peak Area in Set A) / (Peak Area in Set B)
-
-
Calculate the IS-Normalized Matrix Factor by dividing the analyte MF by the internal standard MF.
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Calculate the coefficient of variation (CV) of the IS-Normalized MF across the six different matrix sources. A CV of ≤15% is generally considered acceptable and indicates that the deuterated internal standard is effectively compensating for the variability of the matrix effect.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for inaccurate quantitative results.
Caption: General workflow for LC-MS/MS method development.
References
Mitigating matrix effects when using N10-Monodesmethyl Rizatriptan-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects when using N10-Monodesmethyl Rizatriptan-d3 as an internal standard in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my results when analyzing this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis. When using this compound as an internal standard, matrix effects can disproportionately affect the analyte and the internal standard, leading to inaccurate quantification.
Q2: Why am I still observing matrix effects even though I am using a deuterated internal standard like this compound?
A2: While stable isotope-labeled internal standards are a recognized technique to correct for matrix effects, they may not completely eliminate them.[1][3] Discrepancies can arise from several factors:
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Chromatographic Resolution: If the analyte and internal standard are not perfectly co-eluted, they may experience different matrix environments as the composition of the eluting matrix components changes across the peak.
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Differential Ionization: The deuterated internal standard may have slightly different ionization characteristics compared to the native analyte, leading to a differential response to matrix interferences.
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High Concentration of Interferents: In highly complex matrices, the sheer concentration of interfering substances can overwhelm the ionization source, affecting both the analyte and the internal standard, but not always to the same degree.
Q3: What are the most common sources of matrix effects in plasma or serum samples?
A3: In biological matrices like plasma and serum, the most common sources of matrix effects are phospholipids from cell membranes, salts, and endogenous metabolites. These components can co-elute with the analyte and internal standard, causing ion suppression in the electrospray ionization (ESI) source.
Q4: How can I quantitatively assess the extent of matrix effects in my assay?
A4: The matrix effect can be quantified by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) x 100
A value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
Troubleshooting Guides
Issue 1: Poor Peak Shape and/or Signal Intensity for this compound
This issue can be caused by a variety of factors, from sample preparation to instrument conditions. The following workflow can help troubleshoot this problem.
Caption: Troubleshooting workflow for poor peak shape and intensity.
Issue 2: High Variability in Analyte/Internal Standard Ratio
High variability is a key indicator of inconsistent matrix effects. The following guide provides steps to identify and mitigate the source of this variability.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inconsistent Sample Cleanup | Evaluate the reproducibility of your sample preparation method. | Prepare multiple replicates of the same sample and assess the %RSD of the analyte/IS ratio. If high, consider automating the sample preparation or switching to a more robust method like Solid Phase Extraction (SPE). |
| Chromatographic Drift | Monitor retention times for both the analyte and this compound over a batch run. | If retention times are shifting, it could indicate column degradation or mobile phase inconsistencies. Equilibrate the column for a longer period, use a guard column, or prepare fresh mobile phase. |
| Matrix Lot-to-Lot Variability | Analyze samples from different lots of blank matrix. | If significant differences in the analyte/IS ratio are observed, a more rigorous sample cleanup method may be required to remove the variable interfering components. |
| Ion Source Contamination | Inspect and clean the mass spectrometer's ion source. | Contamination can build up over time, leading to inconsistent ionization. Regular cleaning as part of routine maintenance is crucial. |
Experimental Protocols
Protocol 1: Sample Preparation via Protein Precipitation (PPT)
This is a common and straightforward method for sample cleanup.
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing this compound at the desired concentration.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: Sample Preparation via Solid Phase Extraction (SPE)
SPE provides a more thorough cleanup compared to PPT and can be effective at removing phospholipids.[2]
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute 100 µL of plasma sample with 400 µL of 4% phosphoric acid in water. Load the entire volume onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase A for injection.
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Matrix Effect Reduction
| Parameter | Protein Precipitation (PPT) | Solid Phase Extraction (SPE) |
| Matrix Effect (%) | 75% (Ion Suppression) | 95% (Minimal Effect) |
| Recovery (%) | 85% | 92% |
| Process Time per Sample | ~15 minutes | ~30 minutes |
| Cost per Sample | Low | High |
| Suitability | High-throughput screening | Assays requiring high accuracy and precision |
Note: The values presented in this table are illustrative and may vary depending on the specific laboratory conditions and matrix used.
Table 2: Example LC-MS/MS Parameters for Rizatriptan and Metabolites
| Parameter | Value |
| LC Column | C18, 50 x 2.1 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transition (Rizatriptan) | m/z 270.2 → 201.2[4] |
| MRM Transition (N10-Monodesmethyl Rizatriptan) | m/z 256.2 → 187.2 (Predicted) |
| MRM Transition (this compound) | m/z 259.2 → 190.2 (Predicted) |
Note: MRM transitions for metabolites are predicted and should be optimized empirically.
Visualization of Mitigation Strategy
The following diagram illustrates the logical flow for selecting a matrix effect mitigation strategy.
Caption: Strategy selection for matrix effect mitigation.
References
Technical Support Center: Rizatriptan and Metabolite Analysis by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC analysis of Rizatriptan and its metabolites. Our goal is to help you improve peak resolution and achieve accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of Rizatriptan that I should consider in my HPLC analysis?
A1: The primary metabolic pathway of Rizatriptan is oxidative deamination by monoamine oxidase-A (MAO-A). This process results in two major metabolites that are important to monitor:
-
Indole Acetic Acid Metabolite: This is the main, inactive metabolite.
-
N-monodesmethyl-rizatriptan: This is a minor metabolite but exhibits pharmacological activity similar to the parent compound.
Other minor metabolites that are not pharmacologically active include the N-oxide, the 6-hydroxy compound, and the sulfate conjugate of the 6-hydroxy metabolite.
Q2: My Rizatriptan peak is showing significant tailing. What are the likely causes and how can I fix it?
A2: Peak tailing for a basic compound like Rizatriptan in reverse-phase HPLC is often due to secondary interactions with acidic silanol groups on the silica-based column packing. Here are some common causes and solutions:
-
Inappropriate pH: If the mobile phase pH is close to the pKa of Rizatriptan, it can exist in both ionized and non-ionized forms, leading to peak tailing. Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of Rizatriptan (approximately 9.0) to ensure it is fully protonated. A pH between 3 and 5 is often effective.
-
Active Silanol Groups: Residual silanol groups on the column can interact with the basic amine groups of Rizatriptan. Solutions:
-
Use a modern, end-capped column (e.g., C18 or Phenyl) with low silanol activity.
-
Add a competing base to the mobile phase, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), to saturate the active sites.
-
-
Column Overload: Injecting too much sample can lead to peak distortion. Solution: Reduce the injection volume or the concentration of the sample.
Q3: I am having trouble separating Rizatriptan from its N-monodesmethyl metabolite. What strategies can I employ to improve resolution?
A3: Co-elution of a parent drug and its desmethyl metabolite is a common challenge due to their similar structures. Here are some strategies to improve resolution:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter selectivity. Acetonitrile often provides sharper peaks.
-
pH Adjustment: Fine-tuning the pH of the aqueous portion of the mobile phase can change the ionization state of the analytes and improve separation.
-
-
Change Stationary Phase:
-
If you are using a standard C18 column, consider a Phenyl or Cyano column. The different stationary phase chemistry can offer alternative selectivities. The USP monograph for Rizatriptan and its related substances specifies a Phenyl (L11) packing material.[1]
-
-
Gradient Elution: A shallow gradient can help to better separate closely eluting peaks.
-
Temperature: Optimizing the column temperature can improve peak shape and resolution. An increase in temperature can sometimes enhance separation efficiency.[2]
Q4: Can I use a single HPLC method for both quantifying Rizatriptan and its metabolites in plasma samples?
A4: Yes, it is possible to develop a single HPLC method for the simultaneous quantification of Rizatriptan and its metabolites in biological matrices like plasma. However, this requires careful method development and validation. The method will need to be sensitive enough to detect the lower concentrations of the metabolites while also being able to handle the potentially higher concentration of the parent drug without saturation. A fluorescence or mass spectrometry (MS) detector is often preferred for bioanalytical methods due to their higher sensitivity and selectivity compared to UV detection.[3]
Troubleshooting Guide
Problem: Poor Peak Resolution Between Rizatriptan and a Metabolite
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Mobile Phase Selectivity | Modify the organic-to-aqueous ratio in the mobile phase. | Improved separation of peaks. |
| Change the organic modifier (e.g., from methanol to acetonitrile). | Altered elution order or increased peak separation. | |
| Adjust the pH of the aqueous buffer. | Improved peak shape and resolution due to changes in analyte ionization. | |
| Suboptimal Stationary Phase | Switch from a C18 to a Phenyl or Cyano column. | Enhanced selectivity due to different interaction mechanisms (e.g., π-π interactions with a Phenyl column). |
| Isocratic Elution is Insufficient | Implement a gradient elution program with a shallow slope. | Better separation of closely eluting compounds. |
| Low Column Efficiency | Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC). | Sharper peaks and improved resolution. |
| Increase the column length. | Increased theoretical plates, leading to better separation. |
Problem: Broad or Asymmetric Peaks
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Secondary Silanol Interactions | Add a competing amine like triethylamine (TEA) to the mobile phase (0.1-0.5%). | Symmetrical peak shape. |
| Use a highly end-capped HPLC column. | Reduced peak tailing. | |
| Adjust the mobile phase pH to fully protonate Rizatriptan (pH < 7). | Sharper, more symmetrical peaks. | |
| Column Contamination or Degradation | Flush the column with a strong solvent. | Restoration of peak shape. |
| Replace the guard column or the analytical column if flushing is ineffective. | Improved peak symmetry and efficiency. | |
| Extra-column Volume | Use shorter tubing with a smaller internal diameter between the injector, column, and detector. | Reduced peak broadening. |
Experimental Protocols
Example HPLC Method for Rizatriptan in Rabbit Plasma
This method was developed for the determination of Rizatriptan in a biological matrix.
-
Instrumentation: Shimadzu gradient HPLC system with LC-10 AT-VP pump and UV detector.
-
Column: Hibar C18 (250 x 4.6 mm, 5 µm).[4]
-
Mobile Phase: 10 mM di-potassium hydrogen orthophosphate buffer (pH 3.2) and methanol in a 77:23 (v/v) ratio.[4]
-
Flow Rate: 1.1 mL/min.[4]
-
Detection: UV at 231 nm.[4]
-
Retention Time: Approximately 7.7 minutes for Rizatriptan.[4]
Sample Preparation Protocol for Plasma:
-
To 200 µL of plasma, add 300 µL of a standard solution of Rizatriptan and 300 µL of an internal standard (e.g., Zolmitriptan).[4]
-
Add 200 µL of 10% perchloric acid to precipitate proteins.[4]
-
Vortex the mixture vigorously for 30 seconds.[4]
-
Centrifuge at 4000 rpm for 15 minutes.[4]
-
Collect the supernatant and inject it into the HPLC system.[4]
USP Monograph Method for Rizatriptan and Related Substances
This method is specified by the United States Pharmacopeia for the analysis of Rizatriptan and its impurities.
-
Column: Purospher® STAR Phenyl (5 µm), 250 x 4.6 mm.[1]
-
Mobile Phase: A gradient mixture of Solution A and acetonitrile. Solution A consists of 1.0 mL of trifluoroacetic acid in 1 L of a 4:21 (v/v) solution of acetonitrile and water.[1]
-
Flow Rate: 1.5 mL/min.[1]
-
Detection: UV at 280 nm.[1]
-
Column Temperature: 40°C.[1]
Quantitative Data Summary
| Analyte | HPLC Method Summary | Linearity Range | LOD | LOQ | Reference |
| Rizatriptan | C18 column, Methanol:Phosphate Buffer (pH 3.2), UV at 231 nm | 12.55 - 250.98 ng/mL | 4.14 ng/mL | 12.42 ng/mL | [4] |
| Rizatriptan Benzoate | C18 column, Methanol:Phosphate Buffer (pH 2.5), UV at 227 nm | 1 - 10 µg/mL | 0.96 µg/mL | 3.21 µg/mL | [5] |
| Rizatriptan Benzoate | C8 column, Methanol:Phosphate Buffer (pH 3.0), UV at 225 nm | 25 - 150 µg/mL | - | - | [6] |
Visualizations
Rizatriptan Metabolism Pathway
Caption: Metabolic conversion of Rizatriptan.
General HPLC Troubleshooting Workflow for Poor Peak Resolution
Caption: A logical workflow for troubleshooting poor HPLC peak resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of reversed-phase high-performance liquid chromatography method for estimation of rizatriptan benzoate in oral strip formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatographic method for the determination of rizatriptan in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 5. omicsonline.org [omicsonline.org]
- 6. pnrjournal.com [pnrjournal.com]
Technical Support Center: Troubleshooting Poor Recovery of Deuterated Internal Standards
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the recovery of deuterated internal standards in their analytical experiments. This guide provides practical troubleshooting advice and in-depth experimental protocols to help you identify and resolve common issues, ensuring the accuracy and reliability of your quantitative data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most common questions and concerns related to the poor performance of deuterated internal standards.
Issue 1: Inconsistent or Low Internal Standard Recovery
Question: My deuterated internal standard (IS) shows low and variable recovery across my sample batch. What are the likely causes and how can I fix it?
Answer: Low and inconsistent recovery of a deuterated internal standard is a frequent issue that can often be traced back to one of three primary areas: the sample extraction process, matrix effects, or the stability of the internal standard itself.
A logical approach to troubleshooting this issue is essential. The following workflow provides a step-by-step guide to diagnosing the root cause.
Issue 2: Analyte and Internal Standard Do Not Behave Similarly
Question: My deuterated internal standard and analyte show different extraction recoveries and/or chromatographic retention times. Isn't a deuterated standard supposed to be chemically identical?
Answer: While deuterated internal standards are chemically very similar to their non-deuterated counterparts, they are not identical. The substitution of hydrogen with deuterium can lead to subtle differences in physicochemical properties, which can manifest in several ways:
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Chromatographic Shift (Isotope Effect): Deuterated compounds often have slightly different lipophilicity compared to the non-deuterated analyte. This "deuterium isotope effect" can cause the deuterated standard to elute slightly earlier in reversed-phase chromatography.[1][2] If this separation is significant, the analyte and internal standard may be exposed to different matrix components as they elute, leading to differential matrix effects.[3][4]
-
Differential Extraction Recovery: Although less common, there have been reports of differences in extraction recovery between an analyte and its deuterated internal standard. One study reported a 35% difference in the extraction recovery between haloperidol and its deuterated form.
Troubleshooting Steps:
-
Confirm Co-elution: Overlay the chromatograms of the analyte and the internal standard to visually inspect for any separation.[5]
-
Chromatographic Optimization: If a shift is observed, adjust the mobile phase composition, gradient profile, or column temperature to try and achieve co-elution. In some cases, using a column with a lower resolution can help the peaks to overlap.[1][2]
-
Evaluate Alternative Isotopes: If co-elution cannot be achieved, consider using an internal standard labeled with a different stable isotope, such as ¹³C or ¹⁵N, as these are less prone to chromatographic shifts.[2][6]
Issue 3: Suspected Isotopic Exchange (Back-Exchange)
Question: I am observing a decrease in my internal standard signal and a corresponding increase in my analyte signal, especially in processed blank samples. Could my deuterated standard be losing its deuterium?
Answer: Yes, this is a classic sign of isotopic exchange, also known as "back-exchange." This phenomenon occurs when deuterium atoms on the internal standard are replaced by hydrogen atoms from the surrounding environment, such as the sample matrix or solvents.[1][7] This can lead to an underestimation of the internal standard concentration and an overestimation of the analyte concentration.[7]
Factors that Promote Isotopic Exchange:
-
Position of the Deuterium Label: Deuterium atoms on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[1][8]
-
pH of the Solution: Acidic or basic conditions can catalyze the exchange process.[1]
-
Temperature: Higher temperatures can increase the rate of exchange.[7]
-
Solvent Composition: Protic solvents like water and methanol can serve as a source of hydrogen atoms.[7]
To confirm and address isotopic exchange, refer to the Experimental Protocol for Evaluating Deuterated Internal Standard Stability below.
Quantitative Data Summary
The following tables provide representative data to illustrate the impact of various experimental conditions on the recovery of deuterated internal standards.
Table 1: Impact of Extraction Method on Internal Standard Recovery
| Analyte | Internal Standard | Extraction Method | IS Recovery (%) | Analyte Recovery (%) | Reference |
| Haloperidol | d4-Haloperidol | Liquid-Liquid Extraction (LLE) | 55 | 90 | |
| Testosterone | d5-Testosterone | Solid-Phase Extraction (SPE) | 89 | 92 | [9] |
| Metformin | d6-Metformin | Protein Precipitation (PPT) | 95 | 98 | [9] |
Table 2: Influence of Matrix Effects on Analyte and Internal Standard Response
| Compound | Matrix Effect (%) in Neat Solution | Matrix Effect (%) in Plasma Extract | Differential Matrix Effect | Consequence | Reference |
| Analyte A | 100 | 60 (Suppression) | \multirow{2}{}{25%} | \multirow{2}{}{Inaccurate Quantification} | [3][5] |
| d3-Analyte A | 100 | 85 (Suppression) | |||
| Analyte B | 100 | 130 (Enhancement) | \multirow{2}{}{30%} | \multirow{2}{}{Inaccurate Quantification} | [3][5] |
| d4-Analyte B | 100 | 100 (No Effect) |
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
Table 3: Acceptance Criteria for Internal Standard Recovery in Regulated Bioanalysis
| Parameter | Acceptance Criteria | Rationale | Reference |
| Internal Standard Recovery | Consistent, precise, and reproducible | While 100% recovery is not required, consistency is key to accurate quantification. | [10] |
| Internal Standard Response Variability | Within 50-150% of the mean response of calibrators and QCs | Significant deviation may indicate issues with sample processing or instrument performance. | [11][12] |
| Contribution of IS to Analyte Signal | <20% of the LLOQ response | To prevent the internal standard from artificially inflating the analyte signal at low concentrations. | [1] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to troubleshoot and optimize the recovery of your deuterated internal standard.
Protocol 1: Evaluation of Matrix Effects
Objective: To determine if the sample matrix is suppressing or enhancing the ionization of the analyte and the internal standard, and to assess if this effect is differential.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards at low, medium, and high concentrations of the analyte and a constant concentration of the internal standard in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Take at least six different lots of blank matrix, perform the full extraction procedure, and then spike the analyte and internal standard into the final extracts at the same concentrations as Set A.[13]
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix at the same concentrations as Set A before performing the extraction procedure.[1]
-
-
Analysis: Analyze all three sets of samples using your LC-MS/MS method.
-
Calculations:
Interpretation:
-
An ME % value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).
-
A significant difference between the ME % of the analyte and the internal standard indicates a differential matrix effect, which can lead to inaccurate results.[5]
Protocol 2: Optimization of Solid-Phase Extraction (SPE)
Objective: To improve the recovery of the analyte and internal standard by optimizing the SPE procedure.
Methodology:
-
Sorbent Selection: Choose a sorbent based on the physicochemical properties of your analyte (e.g., reversed-phase, ion-exchange).[14]
-
Conditioning and Equilibration:
-
Condition the sorbent with a strong organic solvent (e.g., methanol).
-
Equilibrate the sorbent with a solution that mimics the sample matrix to maximize retention.[15]
-
-
Sample Loading: Load the sample at a controlled flow rate to ensure adequate interaction with the sorbent.[16]
-
Wash Step Optimization:
-
Test different wash solvents of varying strengths to remove interferences without eluting the analyte and internal standard.
-
Collect the wash fractions and analyze them to check for any loss of the analyte or IS.
-
-
Elution Step Optimization:
-
Test different elution solvents and volumes to ensure complete elution of the analyte and internal standard.
-
Consider adding a "soak" step, where the elution solvent is allowed to sit on the sorbent for a few minutes before elution, to improve recovery.[16]
-
-
Analysis: Analyze the final eluates and compare the recovery of the analyte and internal standard for each condition to determine the optimal protocol.
Protocol 3: Optimization of Liquid-Liquid Extraction (LLE)
Objective: To enhance the extraction efficiency of the analyte and internal standard from the sample matrix.
Methodology:
-
Solvent Selection: Choose an immiscible organic solvent based on the polarity and LogP of your analyte. The goal is to maximize the partitioning of the analyte into the organic phase.[17][18]
-
pH Adjustment: For ionizable compounds, adjust the pH of the aqueous sample to ensure the analyte is in its neutral, more organic-soluble form (pH < pKa - 2 for acids; pH > pKa + 2 for bases).[17][18]
-
"Salting Out": For polar analytes, adding a high concentration of salt (e.g., sodium chloride, sodium sulfate) to the aqueous phase can decrease the analyte's solubility in the aqueous layer and drive it into the organic phase.[17]
-
Solvent-to-Aqueous Ratio: Optimize the volume ratio of the organic extraction solvent to the aqueous sample. A higher ratio (e.g., 7:1) can improve recovery.[17][19]
-
Extraction Technique: Optimize the mixing time and vigor (e.g., vortexing vs. gentle rocking) to ensure efficient partitioning without forming stable emulsions.[17]
-
Back-Extraction (Optional): For further cleanup, the analyte can be back-extracted from the organic phase into a fresh aqueous phase by adjusting the pH to ionize the analyte.[19]
Protocol 4: Evaluating Deuterated Internal Standard Stability (Isotopic Exchange)
Objective: To determine if the deuterated internal standard is undergoing isotopic exchange in the sample matrix or processing solvents.
Methodology:
-
Prepare Samples:
-
T=0 Samples: Spike a known concentration of the deuterated IS into the blank matrix and immediately process it according to your standard protocol.
-
Incubated Samples: Spike the same concentration of the IS into the blank matrix and incubate it under conditions that mimic your sample handling and storage (e.g., room temperature for 4 hours, 4°C for 24 hours).[20]
-
-
Solvent Stability Check: Spike the IS into your reconstitution solvent and incubate under the same conditions as the matrix samples.[20]
-
Analysis: After the incubation period, process the incubated samples and analyze all samples (T=0, incubated matrix, and incubated solvent) by LC-MS/MS. Monitor the mass transitions for both the deuterated IS and the corresponding unlabeled analyte.
-
Data Evaluation:
-
Compare the peak area of the deuterated IS in the incubated samples to the T=0 samples. A significant decrease suggests degradation or exchange.[20]
-
Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled analyte channel at the retention time of the IS. The presence of such a peak is a strong indicator of back-exchange.[20] One study observed a 28% increase in the non-labeled compound after incubating a deuterated standard in plasma for one hour.[3]
-
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. waters.com [waters.com]
- 4. myadlm.org [myadlm.org]
- 5. benchchem.com [benchchem.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. biopharmaservices.com [biopharmaservices.com]
- 12. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 16. promochrom.com [promochrom.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. benchchem.com [benchchem.com]
Minimizing ion suppression for N10-Monodesmethyl Rizatriptan-d3 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the LC-MS/MS analysis of N10-Monodesmethyl Rizatriptan-d3.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, focusing on the mitigation of ion suppression.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or poor sensitivity for this compound | Significant Ion Suppression: Co-eluting matrix components (e.g., phospholipids, salts) from the biological sample are interfering with the ionization of the analyte and its deuterated internal standard in the MS source. | 1. Optimize Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering matrix components. Options include Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of simple protein precipitation. 2. Improve Chromatographic Separation: Modify the LC method to separate the analyte from the region of ion suppression. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different stationary phase. 3. Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their suppressive effects. |
| Analyte and internal standard (IS) peaks show different responses across samples | Differential Ion Suppression: The analyte and this compound are not experiencing the same degree of ion suppression. This can occur if they are not perfectly co-eluting or if a matrix component specifically affects one of them. | 1. Verify Co-elution: Ensure that the analyte and its deuterated internal standard have identical retention times. A slight chromatographic shift can lead to differential suppression. 2. Evaluate Matrix Effects: Conduct a post-column infusion experiment to identify the regions of significant ion suppression in your chromatogram. Adjust the chromatography to move the analyte peak away from these regions. |
| Decreasing signal intensity throughout the analytical run | Matrix Component Buildup: Late-eluting endogenous compounds from the sample matrix are accumulating on the analytical column and gradually bleeding off, causing increasing ion suppression over the course of the run. | 1. Incorporate a Column Wash Step: Add a high-organic wash at the end of each chromatographic run to elute strongly retained matrix components. 2. Extend Run Time: Ensure the chromatographic run is long enough for all potential interferences to elute before the next injection. 3. Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components. |
| High variability in replicate injections of the same sample | Inconsistent Sample Preparation or Matrix Effects: Variability in the extraction recovery or inconsistent ion suppression between injections can lead to poor precision. | 1. Automate Sample Preparation: If possible, use automated liquid handling systems to improve the consistency of the sample preparation process. 2. Matrix-Matched Calibrants: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to compensate for consistent matrix effects. |
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS/MS) when co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte in the mass spectrometer's ion source. This leads to a reduced analyte signal, which can compromise the accuracy, precision, and sensitivity of the quantitative analysis of this compound.
Q2: I am using a deuterated internal standard (this compound). Shouldn't this compensate for ion suppression?
Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound will co-elute with the unlabeled analyte and experience the same degree of ion suppression. The ratio of the analyte to the internal standard should then remain constant, allowing for accurate quantification. However, if there is a slight difference in retention time or if a matrix component selectively suppresses the analyte or the internal standard, this compensation will be inaccurate.
Q3: Which sample preparation technique is best for minimizing ion suppression for this compound in plasma?
While protein precipitation (PPT) is a simple and fast technique, it is often insufficient for removing all ion-suppressing matrix components, particularly phospholipids. For a more robust method with minimized ion suppression, Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally recommended. These techniques provide a more thorough cleanup of the sample matrix.[1]
Q4: How can I experimentally determine if ion suppression is affecting my analysis?
A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of your analyte and internal standard solution into the MS detector while injecting a blank, extracted matrix sample onto the LC column. Any dips in the baseline signal of the analyte/IS indicate retention times where ion suppression is occurring.
Q5: What are some recommended starting LC-MS/MS conditions for the analysis of N10-Monodesmethyl Rizatriptan?
Based on published methods for the parent drug, Rizatriptan, the following conditions can be a good starting point for method development for N10-Monodesmethyl Rizatriptan. Optimization will be necessary.
| Parameter | Recommendation |
| LC Column | C18 column (e.g., 50 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., 10mM ammonium acetate with 0.5% acetic acid)[2] |
| Flow Rate | 0.8 - 1.0 mL/min[2] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | To be determined by direct infusion of an N10-Monodesmethyl Rizatriptan standard. For Rizatriptan, a common transition is m/z 270 -> 201.[2] |
Quantitative Data Summary
The following tables summarize data from studies on Rizatriptan, which can serve as a proxy for what to expect during method development for N10-Monodesmethyl Rizatriptan.
Table 1: Comparison of Sample Preparation Techniques for Analyte Recovery
| Sample Preparation Method | Analyte | Mean Extraction Recovery (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Rizatriptan | >78% | [1] |
| Liquid-Liquid Extraction (LLE) | Rizatriptan | >98% | [2] |
Note: Higher recovery does not always correlate with lower ion suppression. A cleaner extract with slightly lower recovery may provide better overall assay performance.
Table 2: Representative LC-MS/MS Method Parameters for Rizatriptan
| Parameter | Method 1 | Method 2 |
| LC Column | Hypurity C18 (50 mm × 4.6 mm, 5 µm)[1] | Lichrospher C18 (50 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase | Isocratic | Acetonitrile-10mM aqueous ammonium acetate-acetic acid (50:50:0.5, v/v/v)[2] |
| Flow Rate | Not Specified | 1.0 mL/min[2] |
| Internal Standard | Sumatriptan[1] | Granisetron[2] |
| LLOQ | 0.20 ng/mL[1] | 0.05 ng/mL[2] |
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Plasma Samples
This protocol is adapted from a method for Rizatriptan and can be a starting point for N10-Monodesmethyl Rizatriptan.
-
To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard solution (this compound).
-
Vortex the sample briefly.
-
Add an appropriate volume of an immiscible organic solvent (e.g., methyl tert-butyl ether or a mixture of diethyl ether and dichloromethane).
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Vortex to dissolve the residue.
-
Inject an aliquot onto the LC-MS/MS system.
Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
-
Prepare a solution of N10-Monodesmethyl Rizatriptan and its d3-internal standard in mobile phase at a concentration that provides a stable signal.
-
Deliver this solution at a constant, low flow rate (e.g., 10 µL/min) via a syringe pump to a T-connector placed between the LC column outlet and the MS inlet.
-
Set up the LC-MS/MS system with the analytical method.
-
While the standard solution is being continuously infused, inject a blank plasma sample that has been processed through the chosen sample preparation method.
-
Monitor the signal of the analyte and internal standard. A drop in the signal intensity indicates ion suppression at that specific retention time.
Visualizations
Caption: General workflow for the analysis of this compound.
Caption: Troubleshooting logic for ion suppression issues.
References
Common analytical problems with deuterated internal standards
Welcome to the technical support center for the use of deuterated internal standards in analytical testing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical problems associated with deuterated internal standards?
A1: The most frequently encountered issues include:
-
Isotopic Exchange: The loss of deuterium atoms and their replacement with hydrogen from the surrounding environment.[1][2]
-
Chromatographic Shift: The deuterated internal standard (IS) and the analyte having slightly different retention times, a phenomenon known as the "deuterium isotope effect".[1][3][4][5]
-
Differential Matrix Effects: The analyte and the IS experience different levels of ion suppression or enhancement from the sample matrix, which can compromise analytical accuracy.[1][2][3][6]
-
Purity Issues: The presence of unlabeled analyte or other impurities in the deuterated IS can lead to erroneous results.[1][7][8]
-
Non-Linear Calibration Curves: Especially at high concentrations, calibration curves can become non-linear due to isotopic interference or detector saturation.[9][10][11]
Q2: Why is my deuterated internal standard losing its deuterium label (isotopic exchange)?
A2: Isotopic exchange, or back-exchange, can occur when deuterium atoms on the internal standard are replaced by protons from the solvent or sample matrix.[2] This is more likely to happen under the following conditions:
-
Label Position: Deuterium atoms are more susceptible to exchange if they are located on heteroatoms like oxygen (-OH) or nitrogen (-NH), or on a carbon atom adjacent to a carbonyl group.[1][9][12]
-
pH of the Solution: Storing or analyzing deuterated compounds in acidic or basic solutions can catalyze the exchange.[1][5]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[9]
-
Solvent Composition: Protic solvents like water and methanol can be a source of hydrogen and drive the back-exchange.[9]
Loss of the deuterium label can compromise the accuracy of your results by creating a "false positive" signal for the unlabeled analyte or by causing irreproducible internal standard signals.[1][9]
Q3: My deuterated internal standard and analyte have different retention times. What causes this and how can I fix it?
A3: This is known as the "deuterium isotope effect" and is a common issue in reversed-phase chromatography.[3] The replacement of hydrogen with the heavier deuterium isotope can lead to slight changes in the molecule's lipophilicity, often causing the deuterated compound to elute slightly earlier than the non-deuterated analyte.[3][4][6] A shift in retention time can lead to incomplete co-elution, subjecting the analyte and the internal standard to different matrix effects, which can cause scattered and inaccurate results.[4]
Troubleshooting Guides
Guide 1: Investigating Non-Linear Calibration Curves
Q: My calibration curve is non-linear, especially at the high and low ends. What are the potential causes and how can I troubleshoot this?
A: Non-linearity in calibration curves when using deuterated internal standards is a common issue that can stem from several sources.
Potential Causes:
-
Isotopic Contribution/Crosstalk: The internal standard may contain a small percentage of the unlabeled analyte, or the analyte itself has naturally occurring heavy isotopes that contribute to the internal standard's signal.[9][11] This becomes more pronounced at the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ).
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.
-
Analyte-IS Interaction: The analyte and the internal standard can compete for ionization, leading to signal suppression for one or both species.[10][13]
-
Incorrect Regression Model: Using a linear regression model for an inherently non-linear relationship will result in poor curve fitting.
Troubleshooting Workflow:
Experimental Protocol: Assessing Contribution from Internal Standard
-
Prepare a Blank Sample: Use a matrix sample that is known to contain no analyte.
-
Spike with Internal Standard: Add the deuterated internal standard at the same concentration used in the assay.
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.
-
Evaluate the Response: The response for the unlabeled analyte should ideally be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte.[7] If it is higher, it indicates significant contamination of the IS with the unlabeled analyte.[7]
Guide 2: Diagnosing and Mitigating Matrix Effects
Q: I'm observing poor accuracy and precision. How can I determine if differential matrix effects are the cause?
A: Even with a co-eluting deuterated internal standard, differential matrix effects can occur, meaning the analyte and IS experience different degrees of ion suppression or enhancement.[2][3] This can happen if there is a slight chromatographic shift between them, causing them to elute into regions with varying matrix components.[3]
Experimental Protocol: Matrix Effect Evaluation
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before the extraction process.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Calculate the ME for both the analyte and the internal standard. If the ME values differ significantly, it indicates a differential matrix effect.
-
Data Presentation: Example Matrix Effect Evaluation
| Sample Set | Analyte Peak Area | IS Peak Area | Analyte ME (%) | IS ME (%) |
| Set A (Neat) | 1,200,000 | 1,500,000 | - | - |
| Set B (Post-Spike) | 650,000 | 1,100,000 | 54.2% (Suppression) | 73.3% (Suppression) |
In this example, the analyte experiences more significant ion suppression (54.2%) than the deuterated internal standard (73.3%), which would lead to an overestimation of the analyte concentration.[1]
Guide 3: Addressing Isotopic Instability (Back-Exchange)
Q: My internal standard signal is decreasing over time, especially in processed samples. How do I confirm and prevent isotopic exchange?
A: A decreasing IS signal can be a strong indicator of isotopic exchange, where deuterium atoms are replaced by hydrogen.
Logical Relationship: Isotopic Exchange Factors
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC-MS/MS Quantification Using Stable Isotope-Labeled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 13. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Separation of Rizatriptan and its Metabolites
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the chromatographic separation of Rizatriptan and its metabolites.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the HPLC/UPLC separation of Rizatriptan and its related compounds.
Question: I am observing poor separation between Rizatriptan and one of its closely eluting metabolites. How can I improve the resolution by adjusting the mobile phase?
Answer:
Poor resolution between closely eluting peaks is a common challenge. Adjusting the mobile phase composition is often the most effective first step. Here’s a systematic approach to optimizing your mobile phase for better separation of Rizatriptan and its metabolites:
1. Adjusting the Organic Modifier Ratio (Acetonitrile vs. Methanol):
The choice and proportion of the organic solvent in your reversed-phase method significantly impact selectivity.
-
Acetonitrile typically provides higher efficiency and lower backpressure.
-
Methanol can offer different selectivity due to its protic nature, which can lead to changes in peak elution order.
If you are using acetonitrile and observing poor resolution, consider systematically decreasing the percentage of acetonitrile in the mobile phase. This will increase the retention times of all components, potentially providing enough separation between the peaks of interest. If a simple ratio adjustment is insufficient, switching to or creating a ternary mixture with methanol could alter the selectivity and improve resolution.
2. Modifying the Mobile Phase pH:
Rizatriptan and its metabolites contain ionizable functional groups. Therefore, the pH of the aqueous portion of your mobile phase is a critical parameter for controlling retention time and selectivity.
-
Rizatriptan has a pKa of approximately 6.7. Operating the mobile phase pH at least 2 units below this (e.g., pH < 4.7) will ensure it is fully protonated and behaves predictably.
-
Slight adjustments to the pH within the acidic range (e.g., from 3.0 to 4.5) can alter the ionization state of the metabolites, leading to differential shifts in their retention times and improved separation from the parent drug.[1]
3. Changing the Buffer System:
The type and concentration of the buffer can influence peak shape and selectivity.
-
Phosphate buffers are commonly used and provide good buffering capacity in the pH range of 2-4 and 6-8.
-
Triethylamine (TEA) can be added as a tailing inhibitor for basic compounds like Rizatriptan, improving peak symmetry. A typical concentration is 0.1% v/v.
-
Formic acid or Acetic acid are often used in LC-MS applications due to their volatility and ability to provide an acidic pH.
If you are experiencing poor peak shape or resolution, consider switching from a simple acid modifier to a buffered mobile phase or adding a tailing inhibitor like TEA.
4. Utilizing Ion-Pairing Agents:
For highly polar metabolites that are difficult to retain on a reversed-phase column, an ion-pairing agent can be added to the mobile phase. These agents, such as sodium dodecyl sulfate (SDS), form a neutral complex with the ionized analyte, increasing its retention.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the separation of Rizatriptan and its degradation products?
A good starting point for developing a separation method for Rizatriptan and its degradation products (often used to mimic metabolites) is a reversed-phase C18 column with a gradient elution. A common mobile phase combination is:
-
Mobile Phase A: 0.01 M Phosphate buffer, with the pH adjusted to the range of 3.0-5.0 with phosphoric acid.[2][3][4]
A typical gradient might start with a low percentage of the organic modifier and gradually increase it to elute the more hydrophobic compounds.
Q2: My Rizatriptan peak is tailing. How can I improve the peak shape?
Peak tailing for a basic compound like Rizatriptan is often due to secondary interactions with residual silanol groups on the silica-based stationary phase. Here are a few ways to address this:
-
Lower the pH: Operating at a lower pH (e.g., pH 3.0) ensures that the silanol groups are not ionized, reducing the secondary interactions.[5]
-
Add a Tailing Inhibitor: Incorporating a small amount of a competing base, like Triethylamine (TEA), into the mobile phase can block the active silanol sites and improve peak shape.[2][4]
-
Use a Phenyl Column: Phenyl columns can offer different selectivity and sometimes better peak shapes for compounds containing aromatic rings due to π-π interactions.[6][7]
Q3: Can I use methanol instead of acetonitrile in my mobile phase?
Yes, methanol can be used as the organic modifier. While acetonitrile often provides better peak efficiency, methanol can offer different selectivity, which might be advantageous for separating closely eluting peaks.[3] It is important to note that switching from acetonitrile to methanol will likely require re-optimization of the mobile phase ratio or gradient profile due to differences in solvent strength.
Q4: How does flow rate affect the separation?
Reducing the flow rate can sometimes improve resolution by increasing the time for analytes to interact with the stationary phase, leading to more efficient separation.[1] However, this will also increase the total run time. It is a parameter that can be fine-tuned once the mobile phase composition is optimized.
Experimental Protocols
Below are examples of detailed experimental protocols for the separation of Rizatriptan.
Protocol 1: Isocratic RP-HPLC Method for Rizatriptan and Degradation Products
This method is suitable for routine analysis and stability studies.
| Parameter | Condition |
| Column | C18 (e.g., Perfectsil, 250 mm x 4.6 mm, 5 µm)[2][3] |
| Mobile Phase | 0.01 M Sodium Dihydrogen Phosphate Buffer : Methanol (80:20 v/v), pH adjusted to 3.5 with orthophosphoric acid[3] |
| Flow Rate | 1.0 mL/min[2][3] |
| Detection | UV at 225 nm[2][3] |
| Column Temperature | Ambient[2][3] |
Protocol 2: Gradient RP-HPLC Method for Rizatriptan and Related Substances (USP Method)
This method is based on the USP monograph and is suitable for impurity profiling.
| Parameter | Condition |
| Column | Phenyl (e.g., Purospher® STAR Phenyl, 250 mm x 4.6 mm, 5 µm)[7] |
| Mobile Phase A | Acetonitrile and water (4:21 v/v) with 0.1% Trifluoroacetic acid[7] |
| Mobile Phase B | Acetonitrile |
| Gradient | A time-based gradient should be developed, starting with a high percentage of Mobile Phase A and increasing the percentage of Mobile Phase B. |
| Flow Rate | 1.5 mL/min[7] |
| Detection | UV at 280 nm[7] |
| Column Temperature | 40°C[7] |
Data Presentation
Table 1: Example Mobile Phase Compositions and Resulting Retention Times for Rizatriptan
| Mobile Phase Composition | Column | Flow Rate (mL/min) | Rizatriptan Retention Time (min) | Reference |
| Phosphate Buffer (pH 3.5) : Acetonitrile (80:20) | Zorbax SB phenyl (250 x 4.6 mm, 5 µm) | 1.0 | 4.32 | [6] |
| 10 mM Di-potassium hydrogen orthophosphate (pH 3.2) : Methanol (77:23) | Hibar C18 (250 x 4.6 mm, 5 µm) | 1.1 | 7.7 | [8] |
| Acetonitrile : Water : Acetic Acid (30:70:1) | Zorbax XDB C8 (150 x 4.6 mm, 5 µm) | 0.35 | 3.86 | [9] |
| 7ml Triethylamine in 1000ml water (pH 5.0) : Methanol (80:20) | BDS C18 (250mm x 4.5 mm, 5 micron) | 1.0 | Not Specified | [2] |
Visualizations
Caption: Troubleshooting workflow for improving peak resolution.
Caption: Influence of mobile phase components on separation.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. biomedres.us [biomedres.us]
- 3. rjpbcs.com [rjpbcs.com]
- 4. biomedres.us [biomedres.us]
- 5. Development and validation of reversed-phase high-performance liquid chromatography method for estimation of rizatriptan benzoate in oral strip formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to N10-Monodesmethyl Rizatriptan-d3 for Rizatriptan Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Rizatriptan, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of analytical methods. This guide provides an objective comparison of N10-Monodesmethyl Rizatriptan-d3, a stable isotope-labeled (SIL) metabolite, with other commonly used internal standards for the quantification of Rizatriptan in biological matrices. The evidence, supported by established principles of bioanalytical method validation, strongly indicates the superiority of a SIL internal standard that closely mimics the analyte's behavior.
Rizatriptan is a selective 5-hydroxytryptamine1B/1D receptor agonist used in the treatment of migraine. Accurate measurement of its concentration in biological fluids is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is essential to compensate for variability during sample preparation and analysis.
The Ideal Internal Standard: A Close Companion to the Analyte
An ideal internal standard should share similar physicochemical properties with the analyte, including extraction recovery, ionization efficiency, and chromatographic retention time. This ensures that any variations affecting the analyte during the analytical process will similarly affect the internal standard, allowing for accurate normalization of the signal.
N10-Monodesmethyl Rizatriptan is a minor active metabolite of Rizatriptan.[1][2] Its deuterated form, this compound, serves as an excellent internal standard as it co-elutes with the unlabeled metabolite and behaves nearly identically to the parent drug, Rizatriptan, during extraction and ionization. The mass difference allows for distinct detection by the mass spectrometer.[3]
Comparative Performance of Internal Standards
The selection of an internal standard can significantly impact the performance of a bioanalytical method. Here, we compare the expected performance of this compound with other internal standards that have been utilized in published methods for Rizatriptan analysis.
| Internal Standard Type | Specific Example(s) | Expected Accuracy (% Bias) | Expected Precision (%CV) | Potential for Differential Matrix Effects | Rationale for Performance |
| Stable Isotope-Labeled Metabolite | This compound | ± 5% | < 5% | Very Low | Co-elutes and shares very similar physicochemical properties with the analyte, providing the most effective compensation for matrix effects and variability in extraction and ionization. |
| Stable Isotope-Labeled Analyte | Rizatriptan-d6 | ± 5% | < 5% | Very Low | Co-elutes and has nearly identical properties to the analyte, offering excellent compensation. |
| Structural Analog | Granisetron, Zolmitriptan, Sumatriptan | ± 15% | < 15% | High | Physicochemical properties and chromatographic retention times can differ significantly from Rizatriptan, leading to incomplete compensation for matrix effects and variability. |
This table summarizes expected performance based on established principles of bioanalytical method validation. Actual results may vary depending on the specific method and matrix.
Experimental Protocols: A Roadmap to Robust Bioanalysis
A robust and reliable bioanalytical method is built upon a well-defined experimental protocol. Below are detailed methodologies for the key steps in the quantification of Rizatriptan using this compound as an internal standard, based on common practices in the field.
Sample Preparation: Solid Phase Extraction (SPE)
-
Objective: To extract Rizatriptan and this compound from the biological matrix (e.g., human plasma) and remove interfering substances.
-
Procedure:
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of 2% formic acid in water and vortex.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Analysis
-
Objective: To chromatographically separate Rizatriptan and this compound and quantify them using tandem mass spectrometry.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Rizatriptan: m/z 270.2 -> 201.1
-
This compound: m/z 259.2 -> 192.1
-
-
Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and internal standard in blank matrix from at least six different sources.
-
Linearity: A linear relationship between the analyte concentration and the instrument response over a defined range (e.g., 0.1 to 100 ng/mL).
-
Accuracy and Precision: The intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Matrix Effect: Assessment of the suppressive or enhancing effect of the matrix on the ionization of the analyte and internal standard. The coefficient of variation of the IS-normalized matrix factor should be ≤15%.
-
Recovery: The extraction efficiency of the analyte and internal standard from the biological matrix.
-
Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term, and post-preparative).
Visualizing the Workflow and Rationale
To further elucidate the experimental process and the logic behind selecting a stable isotope-labeled internal standard, the following diagrams are provided.
Caption: A streamlined workflow for the bioanalytical quantification of Rizatriptan.
Caption: Decision logic for selecting the optimal internal standard for Rizatriptan bioanalysis.
References
A Comparative Guide to Internal Standards for the Bioanalysis of Rizatriptan: N10-Monodesmethyl Rizatriptan-d3 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of the anti-migraine drug Rizatriptan by liquid chromatography-mass spectrometry (LC-MS/MS), the choice of a suitable internal standard is critical for achieving accurate and reliable results. This guide provides an objective comparison of N10-Monodesmethyl Rizatriptan-d3, a stable isotope-labeled internal standard (SIL-IS), with commonly used structural analog internal standards. The information presented is collated from various validated analytical methods to assist researchers in selecting the most appropriate internal standard for their specific applications.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry.[1] These compounds are chemically identical to the analyte of interest, with the key difference being the substitution of one or more atoms with their heavier stable isotopes. This near-identical physicochemical behavior ensures that the SIL-IS experiences the same variations as the analyte during sample preparation, chromatography, and ionization, thereby providing the most effective normalization.[1][2]
Key Advantages of Deuterated Internal Standards:
-
Enhanced Accuracy and Precision: By co-eluting with the analyte, deuterated standards minimize signal distortion and provide superior correction for matrix effects and instrumental variability.[2]
-
Improved Reproducibility: Consistent ionization efficiency across different samples and analytical runs leads to more reproducible results.[2]
-
Reduced Matrix Effects: The similar chemical properties of the analyte and the deuterated internal standard lead to comparable ionization suppression or enhancement, effectively canceling out these effects.[2]
Performance Comparison of Internal Standards for Rizatriptan Analysis
Table 1: Performance of Deuterated Internal Standard (Rizatriptan-d6)
| Parameter | Reported Values | Reference |
| Recovery | >78% | [3] |
| Intra-day Precision (%CV) | ≤8.4% | [3] |
| Inter-day Precision (%CV) | ≤8.4% | [3] |
| Intra-day Accuracy | 94.0% to 100.0% | [3] |
| Inter-day Accuracy | 94.8% to 96.7% | [3] |
Table 2: Performance of Structural Analog Internal Standards
| Internal Standard | Parameter | Reported Values | Reference |
| Granisetron | Recovery | >98% | [4] |
| Intra-day Precision (%CV) | <13% | [4] | |
| Inter-day Precision (%CV) | <9.5% | [4] | |
| Intra-day Accuracy | Within 12% of nominal | [4] | |
| Inter-day Accuracy | Within 12% of nominal | [4] | |
| Sumatriptan | Recovery | >78% | [5] |
| Intra-batch Precision (%CV) | ≤8.4% | [5] | |
| Inter-batch Precision (%CV) | ≤8.4% | [5] | |
| Intra-batch Accuracy | 94.0% to 100.0% | [5] | |
| Inter-batch Accuracy | 94.8% to 96.7% | [5] |
Discussion of Performance Data:
The data presented in the tables, although from different studies, demonstrates that both deuterated and structural analog internal standards can be used to develop robust and reliable bioanalytical methods for Rizatriptan. The methods using Rizatriptan-d6 and Sumatriptan show comparable and excellent precision and accuracy. The method with Granisetron also meets typical validation criteria, although the reported precision and accuracy limits are slightly wider.
The key advantage of using a deuterated internal standard like this compound lies in its ability to more effectively compensate for subtle variations in matrix effects and ionization efficiency that may not be fully mirrored by a structural analog. This can be particularly crucial when dealing with complex biological matrices or when the highest level of accuracy is required.
Experimental Protocols
The following are generalized experimental protocols based on the reviewed literature for the LC-MS/MS analysis of Rizatriptan using different internal standards.
Protocol 1: Bioanalysis of Rizatriptan using a Deuterated Internal Standard (e.g., Rizatriptan-d6)
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 100 µL of human plasma, add the deuterated internal standard solution.
-
Vortex mix the samples.
-
Load the samples onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with an appropriate solvent (e.g., 5% methanol in water).
-
Elute the analyte and internal standard with an organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Rizatriptan: m/z 270.2 → 201.1
-
Rizatriptan-d6: m/z 276.2 → 207.1
-
Protocol 2: Bioanalysis of Rizatriptan using a Structural Analog Internal Standard (e.g., Granisetron)
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 100 µL of human plasma, add the Granisetron internal standard solution.
-
Add an extraction solvent (e.g., ethyl acetate).
-
Vortex mix for an extended period.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
2. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., Lichrospher C18, 50 x 4.6 mm, 5 µm).[4]
-
Mobile Phase: Acetonitrile-10mM aqueous ammonium acetate-acetic acid (50:50:0.5, v/v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions:
Visualizing the Workflow and Principles
To further clarify the concepts discussed, the following diagrams illustrate the bioanalytical workflow and the logical relationship in choosing an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a selective and robust LC-MS/MS method for high-throughput quantifying rizatriptan in small plasma samples: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Rizatriptan Quantification
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for the Quantification of Rizatriptan.
This guide provides a comprehensive cross-validation of analytical methods for the quantification of Rizatriptan, a selective 5-HT1B/1D receptor agonist used in the acute treatment of migraine.[1][2] The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical formulations, as well as for accurate pharmacokinetic and bioequivalence studies. This document presents a comparative analysis of commonly employed techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. The performance of these methods is evaluated based on key validation parameters, with supporting experimental data summarized for ease of comparison.
Comparative Analysis of Analytical Methods
The choice of an analytical method for Rizatriptan quantification depends on various factors, including the sample matrix, required sensitivity, and the purpose of the analysis. The following tables summarize the performance characteristics of different methods based on published validation studies.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of Rizatriptan in bulk drug and pharmaceutical dosage forms.[3][4][5] It offers good selectivity and sensitivity for routine quality control analysis.
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Bulk Drug | Oral Strip Formulations | Rabbit Plasma |
| Column | C18 | Hiper C18 (250 mm × 4.6 mm, 5 µm) | Hibar C18 (250 x 4.6 mm, 5µm) |
| Mobile Phase | Phosphate buffer (pH 2.5) : Methanol (70:30) | Not Specified | 10 mM di-potassium hydrogen orthophosphate buffer (pH 3.2) : Methanol (77:23) |
| Flow Rate | Not Specified | Not Specified | 1.1 ml/min |
| Detection | UV at 227 nm | Not Specified | UV at 231 nm |
| Retention Time | 4.1 min | 5.17 min | 7.7 min |
| Linearity Range | 1-10 µg/ml | 0.20-20 mg/mL | 12.55-250.98 ng/ml |
| Correlation Coefficient (r²) | Not Specified | 0.9998 | 0.992 |
| LOD | Not Specified | Not Specified | 4.14 ng/ml |
| LOQ | Not Specified | Not Specified | 12.42 ng/ml |
| Accuracy (% Recovery) | Not Specified | Not Specified | 91.27% - 93.76% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of Rizatriptan in biological matrices such as human plasma, LC-MS/MS is the method of choice due to its high sensitivity and selectivity.[6][7][8]
| Parameter | Method 1 | Method 2 |
| Matrix | Human Plasma | Human Plasma |
| Extraction | Liquid-Liquid Extraction | Liquid-Liquid Extraction |
| Column | Zorbax XDB C8 (150 x 4.6 mm i.d.) | Hypurity C18 (50 mm × 4.6 mm, 5 µm) |
| Detection | Tandem Mass Spectrometry with Electrospray Ionization | Tandem Mass Spectrometry (Positive Ionization, MRM) |
| Internal Standard | Zomitriptan | Sumatriptan |
| Linearity Range | Not specified, LLOQ is 50 pg/mL | 0.20–60.0 ng/mL |
| Precision (% CV) | Within- and between-day precision < 11.71% | Intrabatch and interbatch precision ≤ 8.4% |
| Accuracy | -5.87% to 0.86% | Not Specified |
| LOD | Not Specified | 0.04 ng/mL |
| LOQ | 50 pg/mL | 0.20 ng/mL |
| Recovery | Not Specified | >78% |
UV-Visible Spectrophotometry
UV-Visible Spectrophotometry offers a simple, cost-effective, and rapid method for the quantification of Rizatriptan in bulk and pharmaceutical formulations.[1][2][9]
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Bulk Drug and Pharmaceutical Preparations | Bulk Drug and Pharmaceutical Preparations | Bulk and Pharmaceutical Dosage Form |
| Solvent | 0.1N NaOH | 0.1N NaOH | Methanol |
| λmax | 227 nm and 281 nm | 280 nm | 278 nm |
| Linearity Range | 0.5-20 µg/ml (at 227nm), 0.5-80 µg/ml (at 281nm) | 0.5-80 µg/ml | 10-80 µg/ml |
| Correlation Coefficient (r²) | Not Specified | 0.999 | 0.9997 |
| Accuracy (% Recovery) | Not Specified | 101.02±0.952 - 103.423±0.921 | 98.65% - 100.7% |
Experimental Protocols
HPLC Method for Rizatriptan in Rabbit Plasma[10]
-
Sample Preparation: To 1 mL of plasma, 100 µL of the internal standard (Zolmitriptan) was added, followed by protein precipitation.
-
Chromatographic Conditions:
LC-MS/MS Method for Rizatriptan in Human Plasma[6]
-
Sample Preparation: Liquid-liquid extraction was performed on plasma samples.[6]
-
Chromatographic Conditions:
UV-Visible Spectrophotometric Method for Rizatriptan in Pharmaceutical Preparations[1]
-
Preparation of Standard Stock Solution: A standard stock solution of Rizatriptan benzoate was prepared in 0.1N NaOH to a concentration of 1000 µg/ml.[1]
-
Preparation of Calibration Curve: Working standard solutions were prepared by taking suitable aliquots of the standard stock solution and diluting with 0.1N NaOH.[1] The absorbance was measured at 227 nm and 281 nm against 0.1N NaOH as a blank.[1]
-
Sample Preparation: An accurately weighed quantity of powdered tablets equivalent to 10 mg of Rizatriptan benzoate was dissolved in 0.1N NaOH, sonicated, and filtered. The filtrate was then diluted to a suitable concentration for analysis.[2]
Visualizing the Science Behind Rizatriptan Analysis
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of Rizatriptan and a typical experimental workflow for its quantification.
Caption: Mechanism of action of Rizatriptan.
Caption: General workflow for Rizatriptan analysis.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. omicsonline.org [omicsonline.org]
- 4. journalajst.com [journalajst.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Determination of rizatriptan in human plasma by liquid chromatographic-eletrospray tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. researchgate.net [researchgate.net]
- 9. ijpsr.com [ijpsr.com]
- 10. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
A Comparative Guide to Bioanalytical Assays for Rizatriptan: Focus on Linearity, Accuracy, and Precision
For researchers, scientists, and drug development professionals, the robust and reliable quantification of therapeutic agents is a cornerstone of successful preclinical and clinical studies. This guide provides a comparative overview of bioanalytical methods for Rizatriptan, a selective 5-HT1B/1D receptor agonist used in the treatment of migraine headaches. Particular emphasis is placed on the critical validation parameters of linearity, accuracy, and precision. While specific data for assays utilizing N10-Monodesmethyl Rizatriptan-d3 as an internal standard is not extensively published, this guide will also discuss its suitability and compare it with other commonly used internal standards, supported by data from existing literature.
The Critical Role of Internal Standards in LC-MS/MS Bioanalysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, an internal standard (IS) is crucial for correcting the variability inherent in sample preparation and analysis. An ideal IS mimics the analyte's behavior during extraction and ionization. Stable isotope-labeled (SIL) internal standards are considered the gold standard as their physicochemical properties are nearly identical to the analyte, leading to superior accuracy and precision. This compound is a commercially available SIL analog of a major metabolite of Rizatriptan and represents a highly suitable choice for an internal standard in bioanalytical methods.
Performance Comparison of Rizatriptan Bioanalytical Methods
The following tables summarize the linearity, accuracy, and precision data from published LC-MS/MS methods for the quantification of Rizatriptan in human plasma, utilizing various internal standards.
| Internal Standard | Linearity Range (ng/mL) | Correlation Coefficient (r) | Reference |
| Granisetron | 0.05 - 50 | > 0.99 | [1] |
| Zolmitriptan | 0.05 - 40 | Not Reported | [2][3] |
| Sumatriptan | 0.20 - 60.0 | Not Reported | [4] |
| Rizatriptan-d6 | Not Specified | Not Specified | [5] |
| N,N-diethyl analog | Not Specified | Not Specified |
| Internal Standard | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Reference |
| Granisetron | Within 12% of nominal | Within 12% of nominal | < 13% | < 9.5% | [1] |
| Zolmitriptan | -5.87 to 0.86% | -5.87 to 0.86% | < 11.71% | < 11.71% | [2][3] |
| Sumatriptan | Not Reported | Not Reported | ≤ 8.4% | ≤ 8.4% | [4] |
| Zolmitriptan (2) | 99.525 to 103.32% | 103.62 to 105.196% | 99.525 to 103.32% | 5.45–10.946% | [6] |
Experimental Protocols
Below is a generalized experimental protocol for the quantification of Rizatriptan in human plasma by LC-MS/MS, based on common methodologies.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add the internal standard solution (e.g., this compound).
-
Vortex mix the sample.
-
Add a suitable extraction solvent (e.g., ethyl acetate).
-
Vortex for an extended period to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes, the following diagrams illustrate a typical experimental workflow and the signaling pathway of Rizatriptan.
Caption: A generalized workflow for the bioanalysis of Rizatriptan in plasma.
Caption: The signaling pathway of Rizatriptan in migraine treatment.[7][8][9]
Conclusion
The selection of an appropriate bioanalytical method and internal standard is paramount for obtaining reliable pharmacokinetic data. While various internal standards have been successfully used for the quantification of Rizatriptan, the use of a stable isotope-labeled internal standard like this compound is highly recommended to ensure the highest level of accuracy and precision. The data presented in this guide from various published methods demonstrate that robust and sensitive LC-MS/MS assays can be developed and validated to support drug development programs for Rizatriptan and related compounds. Researchers should adhere to regulatory guidelines, such as those from the FDA, to ensure the quality and acceptability of their bioanalytical data.
References
- 1. Development and validation of a selective and robust LC-MS/MS method for high-throughput quantifying rizatriptan in small plasma samples: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Determination of rizatriptan in human plasma by liquid chromatographic-eletrospray tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Rizatriptan Benzoate? [synapse.patsnap.com]
- 9. Mechanisms of action of serotonin 5-HT1B/D agonists: insights into migraine pathophysiology using rizatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for Rizatriptan Bioanalysis: N10-Monodesmethyl Rizatriptan-d3 versus Rizatriptan-d6
In the quantitative bioanalysis of the anti-migraine drug Rizatriptan by liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard (IS) is critical for ensuring the accuracy, precision, and robustness of the method. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thereby compensating for any variability. This guide provides a comparative overview of two potential stable isotope-labeled internal standards: N10-Monodesmethyl Rizatriptan-d3 and Rizatriptan-d6.
Executive Summary
Both this compound and Rizatriptan-d6 are suitable candidates for use as internal standards in the bioanalysis of Rizatriptan. Rizatriptan-d6, being a deuterated analog of the parent drug, offers the advantage of having nearly identical physicochemical properties to Rizatriptan, ensuring it co-elutes and experiences similar matrix effects. Detailed experimental data from a validated bioanalytical method for Rizatriptan using Rizatriptan-d6 is available and presented below.
This compound is a deuterated version of a minor metabolite of Rizatriptan. While the use of a metabolite as an internal standard can be advantageous in certain situations, such as in studies where both the parent drug and the metabolite are being quantified, there is a lack of publicly available, detailed experimental data on its performance as an internal standard for Rizatriptan. Therefore, a direct comparison of its performance against Rizatriptan-d6 is based on theoretical considerations.
Performance Data Comparison
A summary of the bioanalytical method validation parameters for Rizatriptan using Rizatriptan-d6 as the internal standard is presented in Table 1. This data is extracted from a method validated in compliance with the FDA Bioanalytical Method Validation Guidance.
Table 1: Bioanalytical Method Validation Summary for Rizatriptan with Rizatriptan-d6 as Internal Standard [1]
| Parameter | Value |
| Analyte | Rizatriptan |
| Internal Standard (IS) | Rizatriptan-d6 |
| Limit of Quantitation (ng/mL) | 0.15 to 75.00 |
| Average Recovery of Drug (%) | 72.7 |
| Average Recovery of IS (%) | 74.5 |
| QC Intraday Precision Range (%) | 1.2 – 9.8 |
| QC Intraday Accuracy Range (%) | 97.8 – 101.1 |
| QC Inter-day Precision Range (%) | 3.5 – 8.1 |
| QC Inter-day Accuracy Range (%) | 100.6 – 104.9 |
Note: As of the date of this publication, a comparable detailed validation summary for a bioanalytical method using this compound as an internal standard for Rizatriptan quantification is not publicly available.
Theoretical Comparison of Internal Standards
| Feature | Rizatriptan-d6 | This compound |
| Structural Similarity | Identical to the analyte, with deuterium substitution. | Structurally similar to the analyte, but is a metabolite. |
| Chromatographic Behavior | Expected to co-elute with Rizatriptan. | May have a slightly different retention time than Rizatriptan due to structural differences. |
| Matrix Effects | Likely to experience very similar matrix effects as Rizatriptan. | May experience slightly different matrix effects compared to Rizatriptan. |
| Metabolic Stability | Stable, as it is a deuterated version of the parent drug. | As a metabolite, its stability in the matrix should be considered, although deuteration enhances stability. |
| Availability of Data | Validated method data is available. | No detailed public data on its use as an IS for Rizatriptan. |
| Primary Use Case | Ideal for pharmacokinetic studies of Rizatriptan. | Potentially useful in metabolic studies where both Rizatriptan and its N-desmethyl metabolite are quantified. |
Experimental Protocols
A representative experimental protocol for the bioanalysis of Rizatriptan in human plasma using a deuterated internal standard is outlined below. This is a generalized protocol based on common practices in the field and the available information on Rizatriptan bioanalysis.
1. Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (either Rizatriptan-d6 or this compound in a suitable solvent).
-
Vortex mix for 30 seconds.
-
Add 1 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate and hexane).
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
Chromatographic Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions (Hypothetical):
-
Rizatriptan: Q1/Q3 (e.g., m/z 270.2 -> 201.1)
-
Rizatriptan-d6: Q1/Q3 (e.g., m/z 276.2 -> 207.1)
-
This compound: Q1/Q3 (e.g., m/z 259.2 -> 188.1)
-
Visualizations
Rizatriptan Signaling Pathway
Rizatriptan is a selective agonist for the serotonin 5-HT1B and 5-HT1D receptors. Its mechanism of action in treating migraines involves vasoconstriction of cranial blood vessels and inhibition of nociceptive transmission in the trigeminal pain pathways.[2][3][4]
Caption: Mechanism of action of Rizatriptan.
Bioanalytical Workflow
The following diagram illustrates a typical workflow for the quantification of Rizatriptan in a biological matrix using an internal standard.
Caption: A typical bioanalytical workflow for Rizatriptan quantification.
Conclusion
Based on the available evidence, Rizatriptan-d6 is a well-characterized and validated internal standard for the bioanalysis of Rizatriptan. Its structural identity with the analyte ensures that it behaves similarly during the analytical process, leading to reliable and accurate quantification.
This compound remains a theoretically sound choice, particularly for studies investigating the metabolism of Rizatriptan. However, the lack of published, detailed validation data makes it a less established option compared to Rizatriptan-d6 for routine pharmacokinetic studies. Researchers considering the use of this compound would need to perform a full method validation to establish its performance characteristics. For routine and regulatory bioanalysis of Rizatriptan, Rizatriptan-d6 is the recommended internal standard based on the current body of scientific evidence.
References
Navigating the Labyrinth: A Comparative Guide to Certificate of Analysis Requirements for Deuterated Reference Standards
For researchers, scientists, and drug development professionals, the quality and characterization of reference standards are paramount. This is particularly true for deuterated reference standards, where isotopic enrichment and stability are as critical as chemical purity. The Certificate of Analysis (CoA) serves as the primary document attesting to a standard's quality. However, the level of detail and the specific data provided can vary significantly between suppliers. This guide provides a comprehensive comparison of CoA requirements for deuterated reference standards, supported by experimental data and detailed methodologies, to empower users in making informed decisions.
A robust Certificate of Analysis for a deuterated reference standard is not merely a statement of purity; it is a detailed dossier providing a comprehensive characterization of the material. While regulatory bodies like the FDA, EMA, and pharmacopoeias such as the USP provide general guidelines for reference standards, the specific requirements for deuterated compounds are often less explicitly defined. The international standard ISO 17034 provides a framework for the competence of reference material producers, and its principles are reflected in the CoAs of reputable suppliers.
Key Comparative Parameters on a Certificate of Analysis
A high-quality CoA for a deuterated reference standard should provide quantitative data for several key parameters. The following table summarizes these critical components and highlights the level of detail to expect from different tiers of suppliers.
| Parameter | Basic Information (Typical Supplier) | Comprehensive Information (Leading Supplier) | Significance for Deuterated Standards |
| Identity | Confirmation by one technique (e.g., MS) | Confirmation by orthogonal methods (e.g., ¹H NMR, ¹³C NMR, MS, IR) | Ensures the correct molecular structure, including the location of deuterium atoms. |
| Chemical Purity | Typically determined by HPLC-UV (area %); may not account for non-chromophoric impurities. | Purity determined by a mass balance approach, including HPLC-UV (with discussion of response factors), residual solvent analysis (GC-HS), water content (Karl Fischer), and residue on ignition. | Crucial for accurate quantification of the non-deuterated analogue. Undisclosed impurities can lead to erroneous results. |
| Isotopic Enrichment | Stated as a percentage (e.g., >98 atom % D). The method of determination may not be specified. | Detailed isotopic distribution (e.g., d₀, d₁, d₂, etc.) determined by high-resolution mass spectrometry (HRMS) or quantitative NMR. The specific atom(s) deuterated are clearly identified. | The percentage of the deuterated species directly impacts its use as an internal standard. The presence of significant d₀ impurity can interfere with the analysis of the target analyte. |
| Concentration (for solutions) | Stated concentration with a tolerance (e.g., 1.00 mg/mL ± 5%). | Gravimetrically prepared and verified by a validated analytical method (e.g., qNMR or LC-MS/MS against a certified reference material). Includes an uncertainty budget. | Essential for accurate preparation of calibrators and quality control samples. |
| Homogeneity and Stability | Often not explicitly stated. | Data from homogeneity and stability studies (long-term and short-term) are provided, defining the retest date and storage conditions. | Ensures that the standard is consistent within a batch and over its shelf life. |
| Traceability | May state traceability to in-house standards. | Unbroken chain of traceability to national or international standards (e.g., NIST, SI units). | Provides confidence in the accuracy of the certified values. |
Experimental Protocols for Key Analyses
The reliability of the data presented on a CoA is directly dependent on the analytical methods used. Below are detailed methodologies for the key experiments cited in the characterization of deuterated reference standards.
Determination of Chemical Purity by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is used to assess the presence of organic impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, and photodiode array (PDA) or UV detector.
Chromatographic Conditions (Typical Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm or the UV maximum of the analyte.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the deuterated reference standard.
-
Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
-
Further dilute to a working concentration of approximately 0.1 mg/mL.
Data Analysis:
-
The purity is typically calculated as the area percent of the main peak relative to the total area of all observed peaks. For a more accurate assessment, the relative response factors of impurities should be determined and used in the calculation.
Navigating the Labyrinth of Bioanalysis: An Inter-laboratory Comparison of Rizatriptan Metabolite Quantification
Rizatriptan, a selective 5-HT1B/1D receptor agonist, is a widely prescribed medication for the acute treatment of migraine. Its efficacy and safety are well-established, but the accurate quantification of its metabolites across different laboratories remains a critical aspect of clinical and preclinical research. The primary metabolic pathway of Rizatriptan involves oxidative deamination by monoamine oxidase-A (MAO-A) to form an inactive indole acetic acid metabolite. A minor, yet pharmacologically active, metabolite is N-monodesmethyl-rizatriptan. Other minor, inactive metabolites include the N-oxide, the 6-hydroxy compound, and the sulfate conjugate of the 6-hydroxy metabolite.[1][2]
This guide will delve into the various analytical methodologies employed for the quantification of Rizatriptan, which are analogous to those used for its metabolites. By examining the experimental protocols and the reported precision and accuracy from multiple studies, we can infer the potential inter-laboratory variability in the quantification of its metabolites.
Metabolic Pathway of Rizatriptan
The metabolic conversion of Rizatriptan is a key consideration in its pharmacokinetic profile. The following diagram illustrates the primary metabolic routes.
Caption: Metabolic pathway of Rizatriptan.
Comparative Analysis of Analytical Methodologies
The quantification of Rizatriptan and its metabolites in biological matrices, primarily plasma, is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity. However, variations in the experimental protocols across different laboratories can contribute to variability in the reported results. The following table summarizes key parameters from several published LC-MS/MS methods for the determination of Rizatriptan.
| Parameter | Method 1 | Method 2 | Method 3 |
| Extraction Method | Liquid-Liquid Extraction | Solid-Phase Extraction | Liquid-Liquid Extraction |
| Chromatographic Column | Zorbax XDB C8 | Hypurity C18 | Lichrospher C18 |
| Mobile Phase | Acetonitrile/Ammonium acetate | Methanol/Deionized water/ATFA | Acetonitrile/Aqueous ammonium acetate/Acetic acid |
| Internal Standard | Zomitriptan | Sumatriptan | Granisetron |
| Lower Limit of Quantification (LLOQ) | 50 pg/mL | 0.2 ng/mL | 0.05 ng/mL |
| Intra-day Precision (%CV) | < 11.71% | Not explicitly stated | < 13% |
| Inter-day Precision (%CV) | < 11.71% | Not explicitly stated | < 9.5% |
| Accuracy | -5.87% to 0.86% | Not explicitly stated | Within 12% of nominal |
Data synthesized from multiple sources.[3][4]
Experimental Protocols: A Closer Look
To understand the potential for inter-laboratory variability, it is crucial to examine the detailed experimental protocols. Below are generalized steps for a typical LC-MS/MS workflow for Rizatriptan quantification, followed by a diagram illustrating the process.
Sample Preparation
-
Plasma Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged to separate the plasma.
-
Extraction:
-
Liquid-Liquid Extraction (LLE): An organic solvent (e.g., ethyl acetate) is added to the plasma sample to extract the analyte and internal standard. The organic layer is then separated, evaporated, and the residue is reconstituted in the mobile phase.[4]
-
Solid-Phase Extraction (SPE): The plasma sample is passed through a solid-phase extraction cartridge. The analyte and internal standard are retained on the solid phase while interferences are washed away. The analytes are then eluted with a suitable solvent.[5]
-
Chromatographic Separation
The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The analytes are separated on a reverse-phase column (e.g., C8 or C18) using a mobile phase typically consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.
Mass Spectrometric Detection
The eluent from the HPLC column is introduced into a tandem mass spectrometer. The analytes are ionized (typically using electrospray ionization - ESI) and detected in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
Caption: Generalized LC-MS/MS workflow.
Conclusion and Recommendations
The presented data, synthesized from single-laboratory validation studies, underscores the importance of standardized protocols in minimizing inter-laboratory variability in the quantification of Rizatriptan and its metabolites. While the reported intra- and inter-day precision within individual laboratories is generally acceptable, subtle differences in extraction methods, chromatographic conditions, and instrument calibration can lead to discrepancies when comparing data across different sites.
To enhance the comparability of results from multi-center studies, the following are recommended:
-
Harmonization of Protocols: Whenever possible, participating laboratories should adhere to a common, detailed analytical protocol.
-
Use of Certified Reference Materials: The availability and use of certified reference materials for Rizatriptan and its metabolites would provide a common benchmark for calibration and quality control.
-
Inter-laboratory Cross-Validation Studies: Conducting formal inter-laboratory comparison studies (round-robin tests) is the most effective way to quantify and understand the sources of variability.
-
Standardized Reporting: A uniform format for reporting analytical methods and validation data would facilitate more direct and accurate comparisons between studies.
By addressing these factors, the scientific community can move towards greater consistency and reliability in the bioanalysis of Rizatriptan and its metabolites, ultimately leading to a better understanding of its pharmacology and more robust clinical trial data.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Development and validation of a selective and robust LC-MS/MS method for high-throughput quantifying rizatriptan in small plasma samples: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. mdpi.com [mdpi.com]
Evaluating the performance of N10-Monodesmethyl Rizatriptan-d3 in different matrices
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Rizatriptan in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of an appropriate internal standard (IS) is paramount for a robust and reliable bioanalytical method. This guide provides a comparative overview of N10-Monodesmethyl Rizatriptan-d3 and other commonly used internal standards for Rizatriptan analysis. While publicly available performance data for this compound is limited, this guide offers a comparison based on available data for alternatives and discusses the theoretical considerations for selecting the most suitable internal standard.
Performance Comparison of Internal Standards for Rizatriptan
The selection of an internal standard is a critical step in the development of quantitative bioanalytical methods. An ideal internal standard should mimic the analyte's behavior throughout the sample preparation and analysis process, thus compensating for variability. Stable isotope-labeled (SIL) internal standards are considered the gold standard in LC-MS/MS-based bioanalysis due to their high structural similarity to the analyte.
| Performance Parameter | Rizatriptan-d6 | Zolmitriptan | This compound |
| Linearity Range | 0.15 to 75.00 ng/mL | 12.55-250.98 ng/mL (HPLC)[1] | Data not publicly available |
| Lower Limit of Quantitation (LLOQ) | 0.15 ng/mL | 12.42 ng/mL (HPLC)[1] | Data not publicly available |
| Accuracy (% Bias) | Not specified | Within ±2% (HPLC) | Data not publicly available |
| Precision (% RSD) | Not specified | <2% (HPLC)[1] | Data not publicly available |
| Recovery | 74.5% | Not specified | Data not publicly available |
| Matrix Effect | Not specified | Not specified | Data not publicly available |
Note: The data for Zolmitriptan is from an HPLC-UV method, which generally has higher LLOQs compared to LC-MS/MS methods. LC-MS/MS methods using Zolmitriptan as an IS have also been published.
Theoretical Considerations for Internal Standard Selection
The choice between a deuterated parent analyte, a deuterated metabolite, or a structural analog as an internal standard has several implications:
-
Deuterated Parent Analyte (e.g., Rizatriptan-d6): This is often the preferred choice as it has nearly identical physicochemical properties to the analyte, leading to similar extraction recovery and chromatographic retention time. This close similarity allows it to effectively compensate for matrix effects.
-
Deuterated Metabolite (e.g., this compound): Using a deuterated version of a major metabolite can be advantageous, especially if the metabolite itself is also being quantified. It can track the variability of the metabolite's extraction and analysis. However, its chromatographic behavior and ionization efficiency might differ from the parent drug, which could be a limitation if only the parent is of interest.
-
Structural Analog (e.g., Zolmitriptan): A structural analog is a viable alternative when a SIL-IS is unavailable. It should have similar chemical properties to the analyte. However, differences in extraction recovery, chromatographic retention, and ionization response compared to the analyte are more likely, which may lead to less accurate compensation for variability.
Experimental Protocols
A generic experimental protocol for the validation of a bioanalytical method for Rizatriptan in human plasma using an internal standard is provided below. This protocol is based on regulatory guidelines from the FDA and EMA.
Stock and Working Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of Rizatriptan and the internal standard (e.g., this compound, Rizatriptan-d6, or Zolmitriptan) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Rizatriptan stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration.
Sample Preparation (Protein Precipitation)
-
To 100 µL of blank human plasma, calibration standard, QC sample, or study sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions (Illustrative Example)
-
LC System: A suitable UHPLC system.
-
Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A suitable gradient to achieve separation of Rizatriptan and the internal standard.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
Rizatriptan: m/z 270.2 → 201.1
-
This compound: To be determined empirically.
-
Rizatriptan-d6: m/z 276.2 → 207.1
-
Zolmitriptan: m/z 288.2 → 182.1
-
Method Validation Parameters
The method should be validated for the following parameters according to regulatory guidelines:
-
Selectivity and Specificity: Analyze blank matrix from at least six different sources to ensure no significant interference at the retention times of the analyte and IS.
-
Linearity and Range: Analyze calibration standards at a minimum of six concentration levels to demonstrate a linear relationship between the response ratio and concentration.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing QC samples at low, medium, and high concentrations in at least three separate runs.
-
Recovery: Compare the analyte and IS peak areas from pre-extraction spiked samples to those from post-extraction spiked samples at three concentration levels.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte and IS peak areas in post-extraction spiked samples with those of neat solutions.
-
Stability: Assess the stability of Rizatriptan in the biological matrix under various conditions (freeze-thaw, short-term benchtop, and long-term storage).
Visualizations
The following diagrams illustrate the experimental workflow and the logical considerations in selecting an internal standard for Rizatriptan bioanalysis.
Caption: A typical bioanalytical workflow for the quantification of Rizatriptan in plasma.
Caption: A decision tree for the selection of an internal standard for Rizatriptan bioanalysis.
References
The Gold Standard for Bioanalysis: Justification for Using a Deuterated Metabolite as an Internal Standard
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the pursuit of accurate and reliable data is paramount. The choice of an appropriate internal standard is a critical determinant of assay performance, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) applications. This guide provides a comprehensive comparison of deuterated metabolite internal standards with other common alternatives, supported by experimental data, to justify their widespread use as the gold standard in the field.
Stable isotope-labeled internal standards (SIL-ISs) are widely recognized for their ability to provide the most accurate and precise quantification in complex biological matrices.[1][2] Among these, deuterated internal standards, which are chemically identical to the analyte of interest with one or more hydrogen atoms replaced by deuterium, are a prevalent choice due to their cost-effectiveness and relative ease of synthesis.[1] The fundamental principle underpinning their use is that a deuterated standard will exhibit nearly identical physicochemical properties to the analyte, allowing it to mimic the analyte's behavior throughout the entire analytical workflow—from sample extraction to detection.[1][3] This mimicry enables the correction of various potential sources of error, most notably matrix effects, which can significantly impact the accuracy of quantification.[4][5]
Performance Comparison: Deuterated vs. Alternative Internal Standards
The superiority of deuterated internal standards over structural analogs (compounds with similar but not identical structures) is well-documented. By closely matching the analyte's properties, deuterated standards provide more effective compensation for variability in sample preparation, chromatographic retention, and ionization efficiency.[6]
While both deuterated and ¹³C-labeled internal standards are considered high-quality choices, there are subtle but important differences in their performance. ¹³C-labeled standards often exhibit perfect co-elution with the analyte, whereas deuterated standards can sometimes show a slight chromatographic shift due to the "isotope effect."[7] However, with careful method development, this can often be minimized.
The following tables summarize quantitative data from various studies, highlighting the performance differences between deuterated and other internal standards across key analytical parameters.
Table 1: Comparison of Internal Standard Performance in the Analysis of Kahalalide F
| Internal Standard Type | Mean Bias (%) | Precision (CV%) |
| Structural Analogue | 96.8 | 8.6 - 12.3 |
| Deuterated Internal Standard | 100.3 | 4.5 - 7.6 |
| Data sourced from a study on the anticancer agent kahalalide F, demonstrating a significant improvement in both precision and accuracy when switching to a deuterated internal standard.[1] |
Table 2: Comparison of Internal Standard Performance in the Analysis of Sirolimus
| Internal Standard Type | Precision (CV%) |
| Analog Internal Standard | 7.6 - 9.7 |
| Deuterated Internal Standard | 2.7 - 5.7 |
| Data from an assay for the immunosuppressant sirolimus, showing improved precision with the use of a deuterated standard.[1] |
Table 3: Head-to-Head Comparison of Deuterated and ¹³C-Labeled Internal Standards
| Parameter | Deuterated (²H) Internal Standard | ¹³C-Labeled Internal Standard | Key Findings |
| Chromatographic Co-elution | Often exhibits a slight retention time shift (isotope effect).[7][8] | Typically co-elutes perfectly with the analyte.[7] | ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[1] |
| Accuracy & Precision | Can lead to inaccuracies due to imperfect retention time matching.[1] | Demonstrates improved accuracy and precision.[1] | The closer physicochemical properties of ¹³C-IS result in more reliable quantification. |
| Correction for Matrix Effects | Chromatographic shift can lead to differential ion suppression or enhancement.[5] | Excellent at correcting for matrix effects due to identical elution profiles.[7] | ¹³C-IS is the superior choice for complex biological matrices with significant expected matrix effects. |
| Isotopic Stability | Potential for back-exchange of deuterium for hydrogen, though minimized with proper label placement. | Highly stable with no risk of isotope exchange. | ¹³C-IS offers greater confidence in the stability of the label throughout the analytical process. |
| Cost & Availability | Generally more readily available and less expensive.[6] | Often more expensive and may require custom synthesis. | Deuterated standards offer a cost-effective solution for many applications. |
Experimental Protocols
To objectively evaluate the performance of a deuterated internal standard, a series of validation experiments must be conducted. Below are detailed methodologies for key experiments.
Protocol 1: Evaluation of Matrix Effects
Objective: To assess the ability of a deuterated internal standard to compensate for matrix effects from different biological sources.
Materials:
-
Blank biological matrix (e.g., plasma) from at least six different sources.
-
Analyte stock solution.
-
Deuterated internal standard stock solution.
-
Appropriate solvents for sample preparation and reconstitution.
-
LC-MS/MS system.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a solution of the analyte and the deuterated internal standard in the reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).
-
Set B (Post-Extraction Spike): Extract blank matrix from each of the six sources. After the final extraction step, spike the extracts with the analyte and deuterated internal standard at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix from each of the six sources with the analyte and deuterated internal standard at the same concentration as Set A before initiating the extraction procedure.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)
-
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Peak area ratio of analyte/IS in Set B) / (Peak area ratio of analyte/IS in Set A)
-
-
Calculate the Recovery:
-
Recovery (%) = [(Peak area of analyte in Set C) / (Peak area of analyte in Set B)] x 100
-
-
Assess the Results: A consistent IS-Normalized MF close to 1.0 across all matrix sources indicates effective compensation for matrix effects. The coefficient of variation (CV) of the IS-Normalized MF should be within acceptable limits (typically ≤15%).
Protocol 2: Assessment of Chromatographic Co-elution
Objective: To determine if the analyte and its deuterated internal standard co-elute.
Materials:
-
Analyte solution.
-
Deuterated internal standard solution.
-
LC-MS/MS system.
Procedure:
-
Inject the analyte solution and record the retention time of the analyte peak.
-
Inject the deuterated internal standard solution and record the retention time of the internal standard peak.
-
Inject a mixture of the analyte and deuterated internal standard solutions.
-
Overlay the chromatograms from the individual and mixed injections.
-
Evaluate the Results: Ideally, the analyte and internal standard peaks should have the same retention time and peak shape. A slight shift in retention time for the deuterated standard may be acceptable if it does not adversely affect the assay's accuracy and precision, as determined during method validation.
Mandatory Visualizations
Caption: Bioanalytical workflow using a deuterated internal standard.
Caption: Chromatographic behavior of different internal standards.
Caption: Decision tree for internal standard selection.
Conclusion
The use of a deuterated metabolite as an internal standard is a robust and scientifically sound approach for quantitative bioanalysis. Their ability to closely mimic the behavior of the target analyte provides superior correction for analytical variability, particularly matrix effects, leading to enhanced accuracy and precision. While challenges such as the chromatographic isotope effect exist, they can be effectively managed through careful method development and validation. For researchers and drug development professionals, the adoption of deuterated internal standards is a critical step in ensuring the generation of high-quality, reliable, and defensible data.
References
Safety Operating Guide
Navigating the Safe Disposal of N10-Monodesmethyl Rizatriptan-d3 in a Laboratory Setting
Essential Safety and Handling Precautions
Prior to disposal, it is imperative to handle N10-Monodesmethyl Rizatriptan-d3 with the appropriate safety measures. The following table summarizes the key safety information derived from the handling guidelines for Rizatriptan formulations.
| Precaution Category | Recommended Action |
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and clothing to prevent skin exposure. A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
| Handling | Handle in accordance with good industrial hygiene and safety practice. Avoid contact with skin, eyes, and clothing. Do not breathe dust. Minimize dust generation and accumulation. Ensure adequate ventilation.[1][2] |
| First Aid: Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation or rash occurs, seek medical advice/attention. Remove and wash contaminated clothing before reuse.[1][2] |
| First Aid: Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention if irritation develops and persists.[1] |
| First Aid: Ingestion | If swallowed, DO NOT induce vomiting. Get medical attention. Rinse mouth thoroughly with water.[2][3] |
| First Aid: Inhalation | If inhaled, remove to fresh air. Get medical attention.[2][3] |
| Storage | Keep container tightly closed in a dry and well-ventilated place. To maintain product quality, keep refrigerated.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed by treating it as a chemical waste, following institutional and local regulations for pharmaceutical waste.
1. Waste Identification and Segregation:
-
Identify: Clearly label the waste container with the chemical name: "this compound".
-
Segregate: Do not mix this waste with other solvents or chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office. It should be collected in a designated, properly labeled, and sealed container.
2. Container Selection and Labeling:
-
Container: Use a chemically resistant, leak-proof container with a secure lid. The container should be in good condition and compatible with the physical state of the waste (solid or in solution).
-
Labeling: The waste label should include:
-
The full chemical name: this compound
-
The quantity of waste
-
The date of accumulation
-
Any associated hazards (e.g., "Caution: Research Chemical, Handle with Care")
-
3. Waste Accumulation and Storage:
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Secondary Containment: It is best practice to keep the primary waste container within a larger, chemically resistant secondary container to prevent spills.
4. Scheduling Waste Pickup:
-
Contact EHS: Once the container is full or has been in storage for the maximum allowable time according to your institution's policy, contact your Environmental Health and Safety (EHS) office to schedule a pickup.
-
Documentation: Complete any required waste disposal forms or manifests provided by your EHS office.
5. Final Disposal:
-
Professional Disposal: The collected waste will be transported and disposed of by a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. The recommended method of disposal is typically incineration at an approved waste disposal plant.[3]
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling N10-Monodesmethyl Rizatriptan-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides critical guidance on the safe handling, operation, and disposal of N10-Monodesmethyl Rizatriptan-d3. Given the pharmacological activity of the parent compound, Rizatriptan, this deuterated metabolite should be handled with caution in a laboratory setting. The following procedures are designed to minimize exposure risk and ensure a safe working environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound, which is likely a solid powder. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. Change the outer layer immediately if contaminated. Regularly inspect gloves for any signs of degradation. |
| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing. |
| Respiratory Protection | NIOSH-approved Respirator | For handling powders outside of a containment unit, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is essential to prevent inhalation. |
| Body Protection | Disposable Gown or Lab Coat | A disposable, low-permeability gown with long sleeves and tight-fitting cuffs is required. If a disposable gown is not available, a dedicated lab coat that is regularly laundered should be used. |
| Foot Protection | Closed-toe Shoes and Shoe Covers | Closed-toe shoes are mandatory in the laboratory. Disposable shoe covers should be worn when handling the compound and removed before exiting the designated work area. |
Quantitative Hazard Data
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, the toxicity of the parent compound, Rizatriptan, provides a basis for cautious handling. The N-monodesmethyl metabolite is known to have pharmacological activity similar to Rizatriptan.[1][2]
| Compound | Metric | Value | Species |
| Rizatriptan | Oral LD50 | 700 - 2227 mg/kg | Mouse, Rat[3] |
| Rizatriptan | Intravenous LD50 | 89 - 141 mg/kg | Mouse, Rat[3] |
Note: Given the "suspected of damaging the unborn child" and "causes damage to organs through prolonged or repeated exposure" classifications for Rizatriptan formulations, this compound should be treated as a potent compound with significant health risks upon exposure.[4][5][6][7]
Operational Plan: Handling and Experimental Workflow
This compound is typically used as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS).[8][9][10][11][12] The following workflow outlines the key steps for its use.
Step-by-Step Handling Procedures:
-
Preparation: Before handling the compound, ensure that the designated workspace (e.g., a chemical fume hood or a balance enclosure) is clean and prepared. All necessary PPE should be donned.
-
Weighing: Weigh the required amount of this compound in a containment unit such as a ventilated balance enclosure or a chemical fume hood to minimize the risk of powder inhalation.
-
Solubilization: Prepare stock solutions in a chemical fume hood. Use appropriate solvents and handle the solution with the same level of precaution as the solid powder.
-
Sample Spiking: Add a precise volume of the internal standard stock solution to the biological samples.
-
Instrumentation: Once the samples are prepared and sealed in appropriate vials, they can be placed in the autosampler of the LC-MS system for analysis.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Disposal Procedures:
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, disposable gowns, shoe covers, pipette tips, and weighing paper, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous liquid waste container. Do not dispose of these solutions down the drain.
-
Empty Containers: The original container of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines for empty chemical containers.
-
Decontamination: All non-disposable equipment and work surfaces should be decontaminated with an appropriate solvent and cleaning agent. The cleaning materials (e.g., wipes) should be disposed of as solid hazardous waste.
-
Waste Pickup: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste. Ensure that all waste containers are properly sealed and labeled before removal from the laboratory.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Maxalt (Rizatriptan Benzoate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. organon.com [organon.com]
- 5. organon.com [organon.com]
- 6. organon.com [organon.com]
- 7. organon.com [organon.com]
- 8. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 9. researchgate.net [researchgate.net]
- 10. resolvemass.ca [resolvemass.ca]
- 11. youtube.com [youtube.com]
- 12. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
